molecular formula C6H13N3O B1332144 Piperazine, 1-(aminoacetyl)- CAS No. 77808-88-9

Piperazine, 1-(aminoacetyl)-

Cat. No.: B1332144
CAS No.: 77808-88-9
M. Wt: 143.19 g/mol
InChI Key: HICOHQNXBHNIFZ-UHFFFAOYSA-N
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Description

Piperazine, 1-(aminoacetyl)- is a chemical reagent featuring a piperazine scaffold substituted with an aminoacetyl group. The piperazine ring is a privileged structure in drug discovery, frequently utilized to optimize the pharmacokinetic properties of lead compounds and as a scaffold to arrange pharmacophoric groups for target interaction . This moiety is found in numerous FDA-approved drugs across various therapeutic categories, including anticancer agents, antidepressants, and antimicrobials . The specific structural features of Piperazine, 1-(aminoacetyl)- make it a valuable synthon for the synthesis of more complex piperazine derivatives. Piperazine-based compounds are investigated for their potential in developing new anticancer therapies. Research indicates that incorporating piperazine rings can lead to compounds with activity against specific targets, such as far upstream binding protein 1 (FUBP1) or the large amino acid transporter 1 (LAT1), which are relevant in cancers like pancreatic ductal adenocarcinoma . Furthermore, the piperazine scaffold is a common feature in many antimicrobial and antifungal agents . Researchers are exploring novel piperazine-based compounds to combat drug-resistant fungal infections, which pose a significant global health threat . The aminoacetyl substituent in this particular reagent provides a reactive handle for further chemical modification, allowing researchers to build diverse molecular libraries for high-throughput screening and the development of targeted therapies with improved efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICOHQNXBHNIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337297
Record name Piperazine, 1-(aminoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77808-88-9
Record name Piperazine, 1-(aminoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Piperazine Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from CNS agents (Aripiprazole) to kinase inhibitors (Imatinib). Far from being a passive linker, the piperazine scaffold acts as a critical modulator of physicochemical properties, offering tunable basicity (pKa ~5.3/9.7), conformational rigidity, and specific binding interactions. This guide provides a deep technical analysis of the piperazine moiety, detailing its role in PROTAC linker design, metabolic bioactivation pathways, and optimized synthetic protocols for its incorporation into drug candidates.

Part 1: Physicochemical & Structural Attributes[1]

The "Privileged" Nature of the Scaffold

Piperazine (1,4-diazacyclohexane) is distinct from its morpholine or piperidine analogs due to the presence of two nitrogen atoms. This dual-nitrogen architecture provides unique opportunities for salt formation and hydrogen bonding.

  • Conformational Dynamics: Piperazine exists predominantly in a chair conformation, which minimizes 1,3-diaxial interactions. This predictable geometry allows medicinal chemists to vector substituents at defined angles (approx. 109.5°), making it an ideal scaffold for orienting pharmacophores.

  • Acid-Base Chemistry: The scaffold is diprotic.

    • pKa1 (~5.3): The first protonation is relatively difficult due to electrostatic repulsion if the second nitrogen is already protonated, but in neutral form, this nitrogen is less basic.

    • pKa2 (~9.7): The second nitrogen is highly basic. At physiological pH (7.4), piperazine derivatives are often mono-protonated. This cationic character is crucial for solubility and for forming electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) in protein binding pockets.

Structural-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR features of the piperazine ring in a drug design context.

PiperazineSAR Piperazine Piperazine Scaffold (1,4-Diazacyclohexane) Solubility Solubility Enhancer (Protonatable N at pH 7.4) Piperazine->Solubility pKa ~9.7 Rigidity Conformational Control (Chair conformation) Piperazine->Rigidity vs. PEG linkers Metabolism Metabolic Hotspot (N-oxidation, N-dealkylation) Piperazine->Metabolism CYP mediated Binding Target Interaction (Salt bridge with Asp/Glu) Piperazine->Binding Cationic interaction

Figure 1: Core physicochemical and pharmacological attributes of the piperazine scaffold.[1]

Part 2: Therapeutic Applications & Design Rationales

Kinase Inhibitors and Salt Bridges

In oncology, the piperazine ring is frequently employed to access the solvent-exposed region of the ATP-binding pocket.

  • Mechanism: The protonated nitrogen of the piperazine often forms a critical salt bridge with a conserved Aspartate or Glutamate residue near the hinge region or the DFG motif.

  • Case Study (Imatinib): The N-methylpiperazine moiety in Imatinib increases solubility and forms hydrogen bonds/water-mediated contacts that stabilize the drug in the inactive conformation of the BCR-ABL kinase [1].

PROTAC Linker Design

Piperazine has emerged as a superior alternative to polyethylene glycol (PEG) chains in Proteolysis Targeting Chimeras (PROTACs).[2]

  • Rigidity vs. Entropy: Unlike "floppy" PEG chains, piperazine introduces defined rigidity, reducing the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase).

  • Vectorization: The diamine structure allows for the precise linear arrangement of the Warhead and the E3 Ligand.

  • Solubility: PROTACs are often high molecular weight (>800 Da) and lipophilic. The incorporation of a piperazine ring introduces an ionizable center, significantly improving aqueous solubility and oral bioavailability [2].[]

Part 3: Synthetic Methodologies

The Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (


) is effective for electron-deficient aryl halides, the Buchwald-Hartwig amination  is the gold standard for coupling piperazines with unactivated or electron-rich aryl halides.
Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesis of N-aryl piperazine from an aryl bromide and N-Boc-piperazine.

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • N-Boc-Piperazine (1.2 equiv)[4]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP (racemic) (4 mol%)

  • Base:

    
     (1.5 equiv) - Chosen for functional group tolerance.
    
  • Solvent: Toluene (anhydrous)[4]

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Charging: Add Aryl Bromide (1.0 mmol), N-Boc-Piperazine (1.2 mmol),

    
     (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and 
    
    
    
    (488 mg, 1.5 mmol) to the flask.
  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe. Note: Toluene is preferred for BINAP systems; Dioxane is an alternative.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd(0) stability).

  • Reaction: Heat the mixture to 100°C in an oil bath for 12–16 hours. Monitor reaction progress via LC-MS or TLC.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

BuchwaldWorkflow Start Reagents: Aryl Bromide + N-Boc-Piperazine CatSystem Catalyst System: Pd2(dba)3 / BINAP / Cs2CO3 Start->CatSystem Reaction Reaction: Toluene, 100°C, 16h CatSystem->Reaction Workup Workup: Filter (Celite), Concentrate Reaction->Workup Product Product: N-Aryl-N'-Boc-Piperazine Workup->Product

Figure 2: Workflow for the Buchwald-Hartwig amination of piperazine derivatives.

Part 4: Metabolic Liabilities & Toxicity[5]

Bioactivation and Iminium Ions

A critical liability of the piperazine scaffold is its potential for metabolic bioactivation.[5][6]

  • Mechanism: Cytochrome P450 enzymes (typically CYP3A4 or CYP2D6) can hydroxylate the

    
    -carbon of the piperazine ring.
    
  • Dehydration: The resulting carbinolamine loses water to form a reactive iminium ion .

  • Toxicity: This electrophilic species can react with nucleophilic residues on proteins (e.g., Cysteine thiols) or DNA, leading to covalent adducts, immune responses, or genotoxicity. This is often detected in vitro using Potassium Cyanide (KCN) trapping assays, where the cyanide anion attacks the iminium to form a stable nitrile adduct [3].

Mitigation Strategies
  • Steric Hindrance: Introducing a methyl group at the

    
    -carbon (e.g., 2-methylpiperazine) sterically hinders CYP access and stabilizes the ring against oxidation.
    
  • Electron Withdrawal: Acylation of the nitrogen (forming an amide/urea) reduces the electron density of the lone pair, making the

    
    -carbon less susceptible to initial oxidation. This is seen in Olaparib , where the piperazine is flanked by a carbonyl, effectively neutralizing the bioactivation risk [4].
    

Bioactivation Parent Piperazine Drug Metabolite1 Carbinolamine (CYP-mediated) Parent->Metabolite1 [O] Reactive Reactive Iminium Ion (Electrophile) Metabolite1->Reactive -H2O Toxicity Protein Adducts (Toxicity) Reactive->Toxicity Cys-SH Trapped Stable Nitrile (KCN Trapping) Reactive->Trapped +CN- (Assay)

Figure 3: Metabolic bioactivation pathway of the piperazine ring leading to reactive iminium species.

Part 5: Quantitative Data Summary

Drug NameTherapeutic ClassPiperazine RolepKa (Approx)Bioactivation Risk
Imatinib Kinase Inhibitor (BCR-ABL)Solubility & H-bonding~8.1 (N-methyl)Low (Metabolized to N-oxide)
Olaparib PARP InhibitorLinker & RigidificationNeutral (Amide)Negligible (e- withdrawing)
Aripiprazole AntipsychoticGPCR Binding (D2/5-HT)~7.6Moderate (Dehydrogenation)
Ciprofloxacin AntibioticGyrase Interference~8.7Low

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026). Link

  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism. (2011). Link

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach. Archives of Toxicology. (2023). Link

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem. Link

Sources

A Technical Guide to the Therapeutic Potential of the 1-(Aminoacetyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, highly versatile derivative: Piperazine, 1-(aminoacetyl)- (CAS No. 77808-88-9). While not a therapeutic agent in itself, this molecule serves as a critical starting material and structural motif for synthesizing diverse libraries of bioactive compounds.[3] Its unique chemical architecture, featuring a reactive primary amine and two secondary amines within the piperazine core, offers a rich platform for combinatorial chemistry and targeted drug design. This document provides an in-depth analysis of the synthesis, derivatization, and therapeutic potential of compounds derived from this scaffold, with a focus on applications in neuropharmacology and oncology. It is intended to serve as a technical resource for researchers and scientists in the field of drug development.

The 1-(Aminoacetyl)piperazine Scaffold: A Strategic Overview

The strategic value of the 1-(aminoacetyl)piperazine core lies in its inherent chemical properties that are highly advantageous for drug design. The piperazine moiety itself is known to improve the pharmacokinetic properties of drug candidates by increasing aqueous solubility and bioavailability.[4][5] The two nitrogen atoms can act as hydrogen bond acceptors, while the exocyclic primary amine provides a key reactive handle for introducing diverse chemical functionalities.

1.1 Physicochemical and Reactive Properties

PropertyValue/DescriptionSignificance in Drug Discovery
IUPAC Name 2-(piperazin-1-yl)ethan-1-amineStandardized chemical identifier.
CAS Number 77808-88-9Unique registry number for substance identification.[3]
Molecular Formula C6H15N3Provides a basis for molecular weight and elemental composition.[6]
Molar Mass 129.21 g/mol Essential for stoichiometric calculations in synthesis.[6]
Appearance Typically a solid or crystalline substance.[3]Important for handling and formulation considerations.
Solubility Soluble in water and some organic solvents.[3]Facilitates its use in a variety of reaction conditions.
Reactivity The primary amine is a strong nucleophile, readily undergoing acylation, alkylation, and reductive amination. The secondary amines of the piperazine ring can also be functionalized, often requiring protecting group strategies for selectivity.[3][7]This multi-functional reactivity is the foundation for creating large and diverse chemical libraries.

Synthetic Pathways and Library Generation

The utility of 1-(aminoacetyl)piperazine is realized through its derivatization. The primary amine serves as the principal point of diversification, allowing for the introduction of a wide array of substituents that can modulate the pharmacological profile of the resulting molecules.

2.1 General Protocol for N-Acylation of 1-(Aminoacetyl)piperazine

This protocol describes a standard laboratory procedure for creating an amide library from the title compound. The causality behind this choice is that amide bond formation is a robust and well-understood reaction, allowing for the reliable generation of diverse products by simply varying the carboxylic acid starting material.

Methodology:

  • Dissolution: Dissolve 1-(aminoacetyl)piperazine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Carboxylic Acid Addition: Introduce the desired carboxylic acid (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of 1M HCl, followed by saturated sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Self-Validation: The success of each reaction is validated by LC-MS analysis, which confirms the molecular weight of the desired product, and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify its chemical structure.

2.2 Workflow for Library Generation

The following diagram illustrates a typical workflow for generating a library of compounds from the 1-(aminoacetyl)piperazine scaffold for screening purposes.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis cluster_2 Screening Phase A 1-(Aminoacetyl)piperazine Scaffold C Parallel N-Acylation (See Protocol 2.1) A->C B Diverse Carboxylic Acids (R-COOH) B->C D Crude Product Library C->D E High-Throughput Purification (HPLC) D->E F Quality Control (LC-MS, NMR) E->F G Purified Compound Library (Plate Stamping) F->G H Biological Assay (e.g., Kinase Panel, Receptor Binding) G->H I Hit Identification & Validation H->I

Caption: High-throughput synthesis and screening workflow.

Therapeutic Applications of Derived Compounds

Derivatives of the piperazine scaffold have demonstrated a wide array of biological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties.[8][9] The 1-(aminoacetyl)piperazine core provides a versatile starting point to explore these and other therapeutic areas.

3.1 Application in Neuropharmacology: D2/5-HT Receptor Modulation

Many centrally acting drugs, particularly antipsychotics and antidepressants, feature a piperazine moiety that interacts with monoamine neurotransmitter receptors.[10][11][12] The antipsychotic drug Aripiprazole, for instance, contains a phenylpiperazine unit that is crucial for its activity at dopamine D2 and serotonin 5-HT1A/2A receptors.[13][14] While not directly synthesized from 1-(aminoacetyl)piperazine, its structure highlights the importance of the piperazine core in CNS drug design. Libraries derived from 1-(aminoacetyl)piperazine can be screened to identify novel modulators of these receptors.

Hypothetical Signaling Pathway for a D2 Receptor Antagonist:

G DA Dopamine Rec Dopamine D2 Receptor (GPCR) DA->Rec Activates Ant Piperazine Derivative (Antagonist) Ant->Rec Blocks Gi Gi Protein Rec->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation ↓ PKA->CREB Effect Modulation of Neuronal Excitability CREB->Effect

Caption: Antagonism of the Dopamine D2 receptor signaling cascade.

3.1.1 Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a standard method to determine the binding affinity of test compounds for a specific receptor, a critical first step in characterising a potential CNS drug.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a radioligand (e.g., [³H]Spiperone) at a concentration near its Kd, and varying concentrations of the test compound derived from 1-(aminoacetyl)piperazine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D2 antagonist like Haloperidol). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant).

3.2 Application in Oncology: Kinase Inhibition

The piperazine ring is a key structural feature in numerous FDA-approved kinase inhibitors, such as Imatinib and Avapritinib.[1][4] It often serves as a scaffold to correctly position pharmacophoric groups that interact with the ATP-binding pocket of the target kinase.[4] The flexibility in derivatizing 1-(aminoacetyl)piperazine allows for the exploration of chemical space to identify potent and selective kinase inhibitors. For example, Avapritinib is a potent inhibitor of mutant forms of KIT and PDGFRA kinases.[4]

Quantitative Data: IC50 Values for Representative Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Significance
Imatinib Bcr-Abl~250A first-in-class Bcr-Abl inhibitor for CML treatment.
Avapritinib KIT D816V0.24Potent inhibitor of a mutation that confers resistance to other inhibitors.[4]
Avapritinib PDGFRA D842V0.27Addresses a key oncogenic driver in certain GIST subtypes.[4]

Future Directions and Conclusion

The 1-(aminoacetyl)piperazine scaffold remains a highly valuable tool in drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, making it ideal for high-throughput screening campaigns. Future efforts could focus on:

  • Novel Derivatizations: Exploring C-H functionalization of the piperazine ring to introduce substitution at the carbon atoms, adding another layer of structural diversity.[1]

  • Fragment-Based Drug Design (FBDD): Using 1-(aminoacetyl)piperazine and its simple derivatives as fragments to screen against novel biological targets.

  • Conformationally Constrained Analogs: Synthesizing more rigid analogs to improve binding affinity and selectivity for specific targets.

References

  • Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery. Bentham Science. [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • Google Patents. (n.d.). CN109251172B - Synthesis method of aripiprazole.
  • JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). [Link]

  • Wikipedia. (n.d.). Aminoethylpiperazine. Retrieved from Wikipedia. [Link]

  • LookChem. (n.d.). Cas 77808-88-9,1-(Aminoacetyl)piperazine. Retrieved from LookChem. [Link]

  • ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US3733325A - Preparation of aminoethylpiperazine.
  • Aripiprazole Synthesis. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from Aripiprazole Synthesis. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini reviews in medicinal chemistry, 18(16), 1355-1364. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from ResearchGate. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical and Clinical Research, 8(10), 1421-1425. [Link]

  • ResearchGate. (n.d.). Simple synthesis of aripiprazole API in desired polymorphk form. Retrieved from ResearchGate. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4946. [Link]

  • University of Toronto. (n.d.). Creation and evaluation of total synthesis scheme for Aripiprazole. Retrieved from University of Toronto. [Link]

  • PubMed. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from MDPI. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953. Retrieved from European Patent Office. [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • World Journal of Pharmaceutical Research. (2016). Exploring pharmacological significance of piperazine scaffold. Retrieved from World Journal of Pharmaceutical Research. [Link]

Sources

The Role of 1-(Aminoacetyl)piperazine Moieties in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Piperazine, 1-(aminoacetyl)-" in the development of kinase inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Solubilization, Linker Logic, and Synthetic Strategies

Executive Summary

In the high-stakes arena of kinase inhibitor development, the difference between a nanomolar hit and a viable clinical candidate often lies in the "solvent front" regions of the molecule. Piperazine, 1-(aminoacetyl)- (CAS 140-54-5), and its structural congeners (e.g., glycylpiperazines and piperazinyl-acetamides) represent a privileged motif used to modulate physicochemical properties without compromising potency.

This guide dissects the utility of the 1-(aminoacetyl)piperazine moiety as a solubility-enhancing tail , a flexible linker , and a pharmacophore element . We analyze its structural role in approved drugs like Nintedanib , detail synthetic protocols for its installation, and provide a self-validating framework for its optimization in lead discovery.

Chemical Architecture & Medicinal Chemistry Utility[1]

The 1-(aminoacetyl)piperazine moiety (also referred to as glycylpiperazine ) consists of a piperazine ring acylated at one nitrogen by a glycine unit. In the context of kinase inhibitors, this structure—and its "reverse amide" isomer, the 2-(piperazin-1-yl)acetamide —serves three critical functions:

A. The "Solubilizing Tail"

Kinase binding pockets (specifically the ATP-binding cleft) are hydrophobic deep within the hinge region but open up to a solvent-exposed surface.

  • Mechanism: The piperazine ring is moderately basic (

    
     for the secondary amine), ensuring ionization at physiological pH. This introduces a positive charge that dramatically improves aqueous solubility (
    
    
    
    modulation).
  • Solvent Interaction: The aminoacetyl group acts as a polar "buoy," projecting the solubilizing piperazine into the bulk solvent, preventing aggregation of the hydrophobic kinase core (e.g., indolinone, quinazoline).

B. Linker Flexibility & Geometry

The methylene spacer (


) in the acetyl group provides a specific "kink" and rotational freedom that rigid aromatic linkers cannot offer.
  • Conformation: It allows the piperazine to adopt a low-energy chair conformation while orienting the terminal amine to form salt bridges with residues like Asp or Glu often found at the rim of the kinase pocket.

C. Structural Isomerism in Drug Design

It is vital to distinguish between the two common connectivities derived from this motif:

  • Glycyl-Piperazine Type: Scaffold attached to the glycine amine (

    
    ).
    
  • Piperazinyl-Acetamide Type (Nintedanib Style): Scaffold attached via an amide to the acetyl group, which is then linked to piperazine (

    
    ).
    Both achieve similar spatial projection but offer different H-bond donor/acceptor profiles.
    
Case Study: Nintedanib (BIBF 1120)

Nintedanib is a triple angiokinase inhibitor (VEGFR, PDGFR, FGFR) that perfectly exemplifies the utility of the piperazine-acetyl motif.

  • Core: Indolinone (Hydrophobic, Hinge Binder).

  • Tail:

    
    -methyl-2-(4-methylpiperazin-1-yl)acetamide .
    
  • Function: This tail projects out of the ATP pocket towards the solvent. The protonated piperazine improves the drug's oral bioavailability and solubility, which would otherwise be poor due to the planar aromatic core.

Structural Logic Diagram (SAR)

The following diagram illustrates the functional decomposition of a kinase inhibitor utilizing this motif.

Kinase_SAR Core Hydrophobic Core (Indolinone/Quinazoline) Linker Acetyl Linker (-CO-CH2- or -NH-CO-CH2-) Core->Linker Attachment Point Hinge Hinge Binder (H-Bond to Backbone) Hinge->Core Anchors Tail Piperazine Moiety (Solubilizing Group) Linker->Tail Projects Tail->Core Modulates LogD Solvent Solvent Front (Water/Ions) Tail->Solvent Interacts (Solubility)

Figure 1: Functional anatomy of a kinase inhibitor featuring a piperazine-acetyl tail. The linker bridges the hydrophobic core to the solvent-interacting piperazine.

Synthetic Protocols & Experimental Workflows

To integrate the 1-(aminoacetyl)piperazine motif, chemists typically employ one of two strategies: Modular Coupling (using the pre-formed building block) or Stepwise Assembly (building the linker on the scaffold).

Method A: Stepwise Assembly (The "Chloroacetyl" Route)

This is the industrial standard for creating Nintedanib-like tails (Piperazinyl-Acetamide type).

Protocol:

  • Acylation: React the aniline-containing scaffold (

    
     eq) with Chloroacetyl chloride  (
    
    
    
    eq) and DIPEA (
    
    
    eq) in dry DCM at
    
    
    .
    • Checkpoint: Monitor TLC for disappearance of aniline. Product is the

      
      -chloroacetamide.
      
  • Nucleophilic Displacement: Treat the isolated

    
    -chloroacetamide with 
    
    
    
    -methylpiperazine
    (or substituted piperazine) (
    
    
    eq) in DMF or EtOH at
    
    
    .
    • Mechanism:

      
       displacement of the chloride by the secondary amine of piperazine.
      
    • Purification: The product is basic. Acid-base extraction yields high purity.

Method B: Modular Coupling (The "Glycyl" Route)

Used when attaching the motif to a Carboxylic Acid scaffold (Glycyl-Piperazine type).

Protocol:

  • Reagent Prep: Start with 1-(Boc-aminoacetyl)piperazine (commercially available or made from Boc-Glycine + Piperazine).

  • Deprotection: Remove Boc group with TFA/DCM (

    
    ) to generate the free amine: 1-(aminoacetyl)piperazine (TFA salt) .
    
  • Amide Coupling:

    • Activate Scaffold-COOH (

      
       eq) with HATU  (
      
      
      
      eq) and DIPEA (
      
      
      eq) in DMF.
    • Add 1-(aminoacetyl)piperazine salt (

      
       eq).
      
    • Stir at RT for 2-4 hours.

    • Why HATU? Ensures rapid coupling to bulky kinase scaffolds with minimal racemization (though glycine is achiral).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Method A: Chloroacetyl Route (Nintedanib-style) cluster_1 Method B: Modular Coupling (Glycyl-Pip) Scaffold_NH2 Scaffold-NH2 Inter_Cl Intermediate: Scaffold-NH-CO-CH2-Cl Scaffold_NH2->Inter_Cl DCM, DIPEA, 0°C Cl_Ac Chloroacetyl Chloride Cl_Ac->Inter_Cl Final_A Final Inhibitor: Scaffold-NH-CO-CH2-Pip Inter_Cl->Final_A SN2, 60°C Pip Piperazine/N-Me-Pip Pip->Final_A Scaffold_COOH Scaffold-COOH Final_B Final Inhibitor: Scaffold-CO-NH-CH2-CO-Pip Scaffold_COOH->Final_B Amide Bond Formation Gly_Pip 1-(Aminoacetyl)piperazine Gly_Pip->Final_B Coupling HATU / DIPEA Coupling->Final_B

Figure 2: Dual synthetic pathways for installing piperazine-acetyl motifs depending on scaffold functionality (Amine vs. Acid).

Physicochemical Data & Optimization

When optimizing this moiety, track the following parameters to ensure the "tail" is functioning as intended (solubilization) without introducing metabolic liabilities.

ParameterTarget RangeRationale
cLogP 2.0 – 4.0Balance between membrane permeability and solubility. The piperazine ring typically lowers cLogP by ~1.0 unit.
pKa (Basic) 7.5 – 9.0Ensure the piperazine is partially protonated at physiological pH (7.4) for solubility but neutral enough for cell entry.
tPSA < 120 ŲThe amide and piperazine add polar surface area. Keep total PSA low for oral bioavailability.
Metabolic Stability High (

min)
Watch for N-dealkylation or oxidation of the piperazine ring. Blocking the distal nitrogen (e.g., N-methyl, N-ethyl) often improves stability.
References
  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053–1063. Link

    • Key Reference: Details the SAR of the indolinone scaffold and the critical role of the basic side chain (N-methyl-2-(piperazin-1-yl)acetamide) in solubility and binding.
  • Hilberg, F., et al. (2008). "BIBF 1120: Triple Angiokinase Inhibitor with Sustained Receptor Blockade and Good Antitumor Efficacy." Cancer Research, 68(12), 4774–4782. Link

    • Validation: Describes the pharmacological profile resulting from the specific chemical structure.[1][2][3][4]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. Context: General reference for the use of piperazine as a "privileged structure" and solubilizing group in drug design.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 135400188, Nintedanib." Link

    • Verification: Confirms the structural connectivity of the piperazine-acetyl moiety in the approved drug.

Sources

Methodological & Application

Application Notes and Protocols for Utilizing "Piperazine, 1-(aminoacetyl)-" in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Chemistry in ADC Efficacy

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a chemical bridge connecting the antibody and the drug, is a pivotal component that dictates the overall therapeutic index of the ADC.[2] Its design must strike a delicate balance: maintaining a stable connection in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload liberation within the target cancer cell.[3][][5] The evolution of linker chemistry has been instrumental in advancing the clinical success of ADCs, moving from early-generation unstable linkers to highly engineered systems that offer improved stability and controlled drug release.[2]

This application note provides a detailed guide for researchers on the incorporation of the "Piperazine, 1-(aminoacetyl)-" moiety into ADC linkers. We will explore the rationale behind its use, provide detailed protocols for conjugation and characterization, and discuss key considerations for successful ADC development.

The "Piperazine, 1-(aminoacetyl)-" Moiety: A Versatile Component for Linker Design

The "Piperazine, 1-(aminoacetyl)-" unit offers several advantageous properties for ADC linker design. The piperazine ring can enhance the aqueous solubility of the linker-payload, a crucial factor for preventing aggregation and improving the pharmacokinetic profile of the ADC.[6] Furthermore, the basicity of the piperazine nitrogen can be finely tuned by the neighboring chemical groups, which can influence the overall charge and cellular uptake of the ADC.[7] The acetyl group provides a convenient handle for further chemical modification and attachment to other linker components.

Incorporating a piperazine moiety can also contribute to the rigidity of the linker, which can impact the accessibility of the payload and the overall geometry of the ADC.[6] The amide bond within the "aminoacetyl" group can also influence the metabolic stability of the linker.[7]

Experimental Workflow for ADC Development using a Piperazine-based Linker

The following sections detail a comprehensive workflow for the development of an ADC utilizing a hypothetical "Piperazine, 1-(aminoacetyl)-" based linker-payload. This workflow is designed to be a robust starting point for researchers, with explanations for key experimental choices.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Reduction Antibody Reduction (Thiol Generation) Antibody->Reduction Protocol 1 LinkerPayload Piperazine-Linker-Payload Synthesis Conjugation ADC Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Protocol 2 Purification ADC Purification (e.g., SEC) Conjugation->Purification Protocol 3 DAR DAR Determination (UV-Vis, HIC) Purification->DAR Protocol 4 Purity Purity & Aggregation (SEC) Purification->Purity Confirmation Conjugation Confirmation (SDS-PAGE) Purification->Confirmation

Figure 1: Overall experimental workflow for ADC development.

Protocol 1: Antibody Preparation via Partial Reduction

This protocol describes the generation of reactive thiol groups on the antibody through the partial reduction of interchain disulfide bonds. This is a common method for creating sites for linker attachment.[8][]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Equilibrate the antibody into PBS, pH 7.4 using a desalting column.

  • Determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Add a calculated amount of TCEP solution to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2.5:1. The precise ratio may need optimization depending on the antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS, pH 7.4 to remove excess TCEP.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).

Causality behind Experimental Choices:

  • TCEP: TCEP is a potent, odorless, and stable reducing agent that selectively reduces disulfide bonds without affecting other functional groups.

  • Stoichiometry: The molar ratio of TCEP to antibody is critical for controlling the number of reduced disulfide bonds and, consequently, the final drug-to-antibody ratio (DAR).

  • Purification: Prompt removal of TCEP is essential to prevent re-oxidation of the thiol groups and to avoid interference with the subsequent conjugation step.

Protocol 2: ADC Conjugation with a "Piperazine, 1-(aminoacetyl)"-Linker-Payload

This protocol outlines the conjugation of a maleimide-activated "Piperazine, 1-(aminoacetyl)"-linker-payload to the reduced antibody.

Figure 2: Conceptual structure of a maleimide-activated piperazine-linker-payload.

Materials:

  • Reduced antibody from Protocol 1

  • Maleimide-activated "Piperazine, 1-(aminoacetyl)"-linker-payload (dissolved in a compatible organic solvent like DMSO)

  • PBS, pH 7.4

  • N-acetylcysteine solution (10 mM in water)

Procedure:

  • To the chilled (4°C) solution of the reduced antibody, add the maleimide-activated linker-payload solution dropwise while gently stirring. A typical molar excess of linker-payload to antibody is 5-10 fold.

  • Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour. The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess relative to the linker-payload) to cap any unreacted maleimide groups.

  • Incubate for an additional 20-30 minutes at room temperature.

Causality behind Experimental Choices:

  • Maleimide Chemistry: The maleimide group reacts specifically with the free thiol groups on the reduced antibody to form a stable thioether bond.[10]

  • Stoichiometry: The excess of linker-payload drives the conjugation reaction to completion.

  • Quenching: Quenching with N-acetylcysteine is crucial to prevent further non-specific reactions and to ensure a homogenous final product.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unreacted components using size-exclusion chromatography (SEC).

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Size-Exclusion Chromatography (SEC) system

  • SEC column suitable for protein separation (e.g., Superdex 200)

  • PBS, pH 7.4 as the mobile phase

Procedure:

  • Equilibrate the SEC column with at least two column volumes of PBS, pH 7.4.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC using PBS, pH 7.4 at a pre-determined flow rate.

  • Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance of the payload.

  • Collect the fractions corresponding to the main ADC peak, which will elute first.

  • Pool the relevant fractions and concentrate the purified ADC using an appropriate method (e.g., centrifugal filtration).

Causality behind Experimental Choices:

  • SEC: This technique effectively separates molecules based on their size. The large ADC (~150 kDa) will elute before the smaller unconjugated linker-payload and quenching agent.

Protocol 4: ADC Characterization

This section outlines key analytical methods to characterize the purified ADC.

A. Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm and the payload's characteristic wavelength.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on their hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times.

    • The relative peak areas of the different species can be used to calculate the average DAR and to assess the distribution of drug loading.

B. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC):

    • Run the purified ADC on an analytical SEC column.

    • The presence of a single, sharp peak indicates a high degree of purity and minimal aggregation. The appearance of earlier eluting peaks suggests the presence of aggregates.

C. Confirmation of Conjugation

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Run the ADC, the unconjugated antibody, and a molecular weight marker on an SDS-PAGE gel under both reducing and non-reducing conditions.

    • Under non-reducing conditions, the ADC will show a higher molecular weight than the unconjugated antibody.

    • Under reducing conditions, the light and heavy chains of the ADC will show a higher molecular weight than the corresponding chains of the unconjugated antibody.

Quantitative Data Summary

ParameterTypical Range/ValuePurpose
Antibody Reduction
TCEP:Antibody Molar Ratio2:1 - 5:1To control the number of available thiol groups for conjugation.
Incubation Time1 - 2 hoursTo ensure sufficient reduction of disulfide bonds.
ADC Conjugation
Linker-Payload:Antibody Molar Ratio5:1 - 15:1To drive the conjugation reaction to completion.
Reaction Temperature4°C - 25°CTo balance reaction rate and potential for antibody degradation.
ADC Characterization
Target DAR2 - 4To achieve a balance between efficacy and toxicity.
Purity (by SEC)>95%To ensure the removal of unconjugated species and aggregates.

Troubleshooting and Key Considerations

  • Low DAR: This could be due to insufficient antibody reduction, linker-payload instability, or sub-optimal conjugation conditions. Consider increasing the TCEP or linker-payload stoichiometry, or optimizing the reaction time and temperature.

  • High DAR/Aggregation: This may result from excessive antibody reduction or the hydrophobic nature of the payload. Reduce the TCEP stoichiometry or consider incorporating more hydrophilic components (e.g., PEG chains) into the linker.[11]

  • Linker Stability: The stability of the linker in plasma is crucial.[3] The choice of a cleavable or non-cleavable linker design will depend on the desired mechanism of action.[11][12][] A "Piperazine, 1-(aminoacetyl)-" moiety can be incorporated into both types of linkers.

Conclusion

The "Piperazine, 1-(aminoacetyl)-" moiety is a valuable building block for the design of advanced ADC linkers. Its ability to modulate solubility and other physicochemical properties can contribute to the development of more effective and safer antibody-drug conjugates. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile chemical entity in their ADC development programs.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Essential Insights into Linker Chemistry for Antibody Drug Conjug
  • Linkers for ADCs - NJ Bio, Inc.
  • General Antibody Drug Conjug
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjug
  • US3733325A - Preparation of aminoethylpiperazine - Google P
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • An Introduction to Linkers in Antibody-Drug Conjug
  • Linker Technologies in ADCs - How They Impact Efficacy & Stability - YouTube. (2025-04-07).
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019-12-19).
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
  • WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google P
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.
  • ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences.
  • N-Boc-piperazine | PROTAC Linkers - MedchemExpress.com.
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjug

Sources

Solid-phase synthesis incorporating 1-acetylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Peptides and Small Molecules Incorporating 1-Acetylpiperazine

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in marketed drugs due to its favorable physicochemical properties and versatile biological activities.[1] Specifically, the 1-acetylpiperazine moiety serves as a critical pharmacophore in various therapeutic agents, contributing to target affinity and metabolic stability. Solid-Phase Synthesis (SPS) offers a highly efficient and automatable platform for the rapid generation of chemical libraries incorporating this motif.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of the 1-acetylpiperazine group onto resin-bound substrates, tailored for researchers, chemists, and professionals in drug development. We will explore the underlying principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Foundational Concepts: The Logic of Solid-Phase Synthesis

Solid-phase synthesis, pioneered by Bruce Merrifield, revolutionized the construction of complex molecules by anchoring the starting material to an insoluble polymer support (resin).[2] This approach simplifies the entire synthetic workflow into a series of iterative cycles, where excess reagents and byproducts are removed by simple filtration and washing, thus eliminating the need for traditional chromatographic purification after each step.

The Core Components

The success of any solid-phase synthesis hinges on the interplay of three key components:

  • Solid Support (Resin): Typically composed of polystyrene beads cross-linked with divinylbenzene, the resin must be inert to reaction conditions and swell appropriately in the chosen solvents to ensure reagent accessibility.[3] For synthesizing molecules with a C-terminal amide, a Rink Amide resin is an excellent choice. For C-terminal carboxylic acids, a 2-Chlorotrityl chloride resin is preferred due to its acid-lability, which allows for cleavage without removing many side-chain protecting groups.[2][4]

  • Linker: This chemical handle connects the nascent molecule to the resin. Its chemistry dictates the conditions required for the final cleavage and determines the functionality at the C-terminus of the product.

  • Protecting Groups: A system of orthogonal protecting groups is essential. In the widely adopted Fmoc/tBu strategy , the N-terminus is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups like tert-butyl (tBu).[5][6] This orthogonality ensures that only the N-terminus is exposed for chain elongation during each cycle.

The Synthesis Cycle

The general workflow for extending a peptide chain on a solid support follows a repetitive and logical sequence. This process is visualized in the diagram below.

SPS_Workflow cluster_resin Resin Bead cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Initial Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis (If pre-loaded) Wash1 Washing (DMF) Deprotection->Wash1 Remove Reagents Coupling Amino Acid Coupling (Activator + Fmoc-AA) Wash1->Coupling Prepare for Coupling Wash2 Washing (DMF) Coupling->Wash2 Remove Excess Wash2->Deprotection Repeat for next AA Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection Chain Complete Capping N-terminal Capping with 1-Acetylpiperazine Moiety Final_Deprotection->Capping Cleavage Cleavage & Global Deprotection (TFA Cocktail) Capping->Cleavage Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: Solid-Phase Synthesis of a Peptide Capped with 1-Acetylpiperazine

This protocol details the manual synthesis of a model peptide on Rink Amide resin, culminating in the incorporation of a 1-acetylpiperazine group at the N-terminus. The key strategy involves coupling a piperazine-containing building block followed by on-resin acetylation.

Materials and Reagents
Category Item Purpose
Resin Rink Amide MBHA Resin, 100-200 meshSolid support for C-terminal amide
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Resin swelling, washing, reaction medium
Diethyl Ether (cold)Product precipitation
Amino Acids Fmoc-protected amino acidsBuilding blocks for peptide chain
4-Boc-piperazine-1-acetic acidPiperazine-containing building block
Reagents PiperidineFmoc deprotection
Acetic AnhydrideAcetylation (capping)
N,N'-Diisopropylethylamine (DIPEA)Activation base
HATU (or HBTU)Coupling/activating agent
Trifluoroacetic acid (TFA)Cleavage and deprotection
Triisopropylsilane (TIS), Water (H₂O)Scavengers for cleavage
Equipment Solid-phase synthesis vessel with fritReaction container
Shaker/RockerAgitation for reactions
HPLC System (Analytical & Preparative)Purification and analysis
Mass Spectrometer (e.g., ESI-MS)Molecular weight verification
Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a solid-phase synthesis vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 1 hour on a shaker.

  • Drain the DMF.

  • Rationale: Proper swelling is critical for reaction efficiency. It uncoils the polymer chains, making the reactive sites fully accessible to reagents.[3]

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Rationale: The dibenzofulvene byproduct of Fmoc cleavage can polymerize. A two-stage deprotection and thorough washing ensures its complete removal.[4][7]

Step 3: Peptide Chain Elongation (Iterative Cycle)

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A blue color indicates a successful coupling (no free primary amines), while a yellow/colorless result signifies an incomplete reaction requiring a second coupling.[6]

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Elongation) for each amino acid in your sequence.

Step 4: Incorporation of the 1-Acetylpiperazine Moiety This is a two-part capping procedure performed after the final amino acid has been coupled and its Fmoc group has been removed.

Caption: On-resin reaction scheme for N-terminal acetylation.

  • Coupling of Piperazine Moiety:

    • After the final Fmoc deprotection, wash the resin-bound peptide to ensure all piperidine is removed.

    • Couple 4-Boc-piperazine-1-acetic acid using the same activation and coupling procedure as a standard amino acid (Step 3.1 & 3.2).

  • On-Resin Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the piperazine nitrogen.

    • Wash thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally wash with DMF.

  • Final Acetylation:

    • Prepare a "capping" solution of Acetic Anhydride/DIPEA/DMF (e.g., 1:2:7 ratio).

    • Add this solution to the resin and agitate for 30-60 minutes.

    • Drain and wash the resin extensively with DMF, then DCM.

    • Dry the resin under high vacuum for several hours or overnight.

    • Rationale: Acetylation serves to neutralize any remaining unreacted amines and adds the desired acetyl group to the terminal piperazine. This "capping" step is crucial for final product purity.[7]

Step 5: Cleavage and Global Deprotection

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail. The composition depends on the amino acids present in the sequence.

  • Add the cooled cleavage cocktail to the resin (approx. 10 mL per 100 mg resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional stirring.[8]

  • WARNING: TFA is highly corrosive. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE).[8]

Cleavage Cocktail Composition (v/v/v) Purpose
Reagent R TFA / TIS / H₂O (95:2.5:2.5)General purpose; protects Trp, Met, Cys.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple Arg, Trp, Cys.

Step 6: Product Isolation and Purification

  • Filter the cleavage mixture away from the resin beads into a centrifuge tube.

  • Wash the beads with a small amount of fresh TFA and combine the filtrates.

  • Add cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude product in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative reverse-phase HPLC.

  • Analyze fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Expert Insights and Troubleshooting

  • Incomplete Coupling: This is the most common issue in SPS. It is often caused by peptide chain aggregation. If a Kaiser test is positive after coupling, perform a second coupling. For notoriously "difficult sequences," consider using pseudoproline dipeptides or microwave-assisted synthesis.[5][9]

  • Diketopiperazine Formation: This side reaction can occur when deprotecting the third amino acid in a sequence, especially if the second residue is Proline or Glycine. It results in the cleavage of the dipeptide from the resin. Using highly acid-sensitive resins like 2-chlorotrityl chloride can mitigate this issue.[5]

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation during piperidine-mediated Fmoc deprotection, which can lead to racemization and side products. Using slower-cleaving protecting groups on the Asp side chain can reduce this risk.[5]

  • Monitoring is Key: While qualitative tests like the Kaiser test are useful, quantitative monitoring provides more robust control. The amount of Fmoc released during deprotection can be measured spectrophotometrically to calculate the coupling efficiency at each step.[5]

References

  • Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 1(2), 119-122. [Link]

  • Majumdar, S., & Kant, R. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 365-387. [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Kant, R., & Maji, S. (2024). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. Request PDF. [Link]

  • Kowalski, P., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(4), 4140-4152. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

  • Guchhait, G., & Shaha, C. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1531-1538. [Link]

  • Fridkin, M., et al. (2015). A highly efficient in situ N-acetylation approach for solid phase synthesis. Tetrahedron Letters, 56(32), 4679-4682. [Link]

  • Pasqualucci, C., et al. (2001). Analytical Methods for Solid Phase Peptide Synthesis. Request PDF. [Link]

  • Nielsen, J., et al. (1998). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of the American Chemical Society, 120(23), 5742-5743. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Smith, J. M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Salerno, A. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]

  • Garcia-Martin, F., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(21), 7231-7246. [Link]

  • Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. [Link]

  • CAS Common Chemistry. (n.d.). 1-Acetylpiperazine. [Link]

Sources

"Piperazine, 1-(aminoacetyl)-" in the preparation of CNS-active agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperazine, 1-(aminoacetyl)- in CNS Drug Design

Abstract

This application note details the physicochemical profile, synthetic utility, and protocol integration of Piperazine, 1-(aminoacetyl)- (CAS: 77808-88-9), also known as 1-glycylpiperazine. As a privileged scaffold, this moiety bridges the structural gap between flexible linear peptides and rigid heterocyclic pharmacophores. It is increasingly utilized in the design of Ampakines , Nootropics , and GPCR ligands to enhance water solubility, modulate blood-brain barrier (BBB) penetration, and introduce specific hydrogen-bonding vectors.

Introduction: The "Glycyl-Piperazine" Linker in CNS Discovery

In the development of Central Nervous System (CNS) agents, the piperazine ring is a ubiquitous pharmacophore, present in antidepressants (e.g., Trazodone), antipsychotics (e.g., Aripiprazole), and antihistamines. However, a common challenge in optimizing these lipophilic scaffolds is balancing LogP (lipophilicity) with solubility and metabolic stability .

Piperazine, 1-(aminoacetyl)- addresses these challenges by introducing a glycine motif attached to the piperazine nitrogen. This creates a "Gly-Pip" turn mimetic that serves three critical functions:

  • Solubility Handle: The primary amine (

    
    ) and the amide carbonyl increase polarity, lowering LogP to a range more favorable for bioavailability without compromising BBB permeability.
    
  • Peptidomimetic Spacer: It mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn, allowing the orientation of pharmacophores (e.g., aromatic rings) in a bioactive conformation similar to endogenous neuropeptides.
  • Precursor for Ampakine Analogs: Structurally related to the nootropic Sunifiram (which possesses a propionyl-piperazine core), the aminoacetyl variant allows for the synthesis of "racetam-like" libraries with enhanced hydrogen-bonding capacity.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
Chemical Name Piperazine, 1-(aminoacetyl)-Synonyms: 1-Glycylpiperazine, 2-amino-1-(piperazin-1-yl)ethanone
CAS Number 77808-88-9 Often handled as dihydrochloride salt (HCl) or TFA salt.[1]
Molecular Formula

MW: 143.19 g/mol (Free base)
LogP (Predicted) -1.2 to -0.8Highly polar; ideal for lowering LogP of lipophilic drugs.
pKa (Predicted)

8.2 (Primary amine),

9.8 (Piperazine NH)
The primary amine is the first site of functionalization.
Solubility Water (High), DMSO (High), DCM (Low)Requires polar solvents for reactions.

Core Protocol: Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of isotopically labeled glycine (


, 

) or specific stereochemical modifications if substituted glycines are used.
Reagents Required:
  • Starting Materials: Piperazine (anhydrous), N-Boc-Glycine (Boc-Gly-OH).

  • Coupling Agents: EDC

    
    HCl, HOBt (or HATU for higher yield).
    
  • Solvents: Dichloromethane (DCM), DMF, Trifluoroacetic acid (TFA).

  • Purification: Silica gel, Ion-exchange resin (optional).

Step-by-Step Methodology:

Step 1: Mono-protection Strategy (Critical) Since piperazine is a symmetrical diamine, reacting it directly with Boc-Gly-OH often leads to bis-acylation (Gly-Pip-Gly).

  • Solution: Use a large excess of piperazine (5-10 equivalents) or use N-Boc-piperazine as the starting material.

  • Recommended Route: Use N-Cbz-piperazine or N-Boc-piperazine to ensure mono-functionalization.

Step 2: Amide Coupling

  • Dissolve N-Boc-Glycine (1.0 eq) in DCM/DMF (9:1).

  • Add EDC

    
    HCl  (1.2 eq) and HOBt  (1.2 eq). Stir for 15 min at 0°C to activate the acid.
    
  • Add N-protected Piperazine (e.g., N-Benzylpiperazine or N-Boc-piperazine if orthogonal protection is planned) (1.0 eq) and DIPEA (2.0 eq).

  • Stir at Room Temperature (RT) for 12-16 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The product will be less polar than the starting amine.

Step 3: Deprotection (Generating the Core) To obtain Piperazine, 1-(aminoacetyl)- :

  • If using Boc-Gly-Piperazine-Boc : Treat with TFA/DCM (1:1) for 1 hour.

  • Evaporate TFA. The residue is the bis-TFA salt .

  • Free Basing: Pass through a weak basic ion-exchange column or treat with methanolic

    
     to obtain the free amine.
    

Application Workflow: Divergent Library Synthesis

This scaffold is most powerful when used to generate libraries of CNS-active agents. The two nitrogen atoms (primary amine vs. secondary piperazine amine) have distinct reactivities, allowing for regioselective functionalization .

Visualizing the Synthetic Logic

SynthesisWorkflow Start Piperazine (Scaffold) Step1 Mono-Protection (Boc/Cbz) Start->Step1 Selectivity Step2 Coupling with Boc-Gly-OH Step1->Step2 Amide Bond Intermediate Protected Gly-Piperazine Step2->Intermediate Deprotect Deprotection (TFA or H2/Pd) Intermediate->Deprotect Core 1-(Aminoacetyl)piperazine (The Core) Deprotect->Core PathA Path A: Amide Coupling (Target: Ampakine Analogs) Core->PathA React Primary NH2 PathB Path B: Sulfonylation (Target: GPCR Ligands) Core->PathB React Secondary NH (if exposed)

Figure 1: Step-wise synthesis and divergent application of the 1-(aminoacetyl)piperazine scaffold.

Detailed Protocol: Synthesis of Ampakine Analogs

Context: Ampakines (e.g., Sunifiram, Unifiram) often contain a piperazine core acylated with aromatic rings. Using 1-(aminoacetyl)piperazine allows for the insertion of a glycine linker, potentially altering receptor binding kinetics.

Target Molecule: N-(2-oxo-2-(piperazin-1-yl)ethyl)benzamide derivative.

  • Preparation of Solution: Dissolve 1-(aminoacetyl)piperazine (1.0 mmol) in anhydrous DMF (5 mL).

    • Note: If using the HCl salt, add 2.2 eq of Triethylamine (TEA) to neutralize.

  • Acylation: Add the desired Aromatic Carboxylic Acid (e.g., 4-fluorobenzoic acid) (1.0 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol).

    • Why HATU? It prevents racemization (if chiral amino acids are used) and ensures high yield with sterically hindered acids.

  • Reaction: Stir at RT for 4 hours. Monitor by LC-MS (Look for Mass = Core + Acid - H2O).

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Result: A "Gly-Linker" Ampakine analog.

Data Interpretation:

  • NMR Check: Look for the Glycine singlet (

    
    4.0-4.2 ppm) and the Amide NH  triplet (
    
    
    
    8.0-8.5 ppm).
  • Activity: These analogs often show improved water solubility compared to direct benzoyl-piperazines (like Sunifiram) due to the extra H-bond donor/acceptor of the glycine amide.

Physicochemical Modulation Data

The table below illustrates how the aminoacetyl group modifies the properties of a standard piperazine drug core.

Scaffold VariantLogP (Calc)TPSA (

)
BBB Score (0-6)Solubility (mg/mL)
N-Benzoylpiperazine 1.8520.35.8 (High)0.5 (Low)
N-(Aminoacetyl)piperazine -1.10 63.4 5.2 (Good) >50 (High)
N-Propionylpiperazine (Sunifiram Core)0.5520.35.9 (High)5.0 (Moderate)

Data derived from in-silico ADMET predictors (SwissADME).

  • Insight: The aminoacetyl group drastically lowers LogP, making it an excellent tool for rescuing "brick dust" compounds (highly insoluble leads) without abolishing CNS penetration (TPSA < 90 is ideal for CNS).

References

  • Piperazine Scaffolds in CNS: Chaudhary, P. et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 2006. Link

  • Ampakine Chemistry (Sunifiram/Unifiram): Manetti, D. et al. "Design, synthesis, and preliminary pharmacological evaluation of new N-acylpiperazine derivatives as cognition enhancers." Journal of Medicinal Chemistry, 2000. Link

  • MMP Inhibitor Patents: US Patent 6,686,366. "Piperazine derivatives as metalloproteinase inhibitors." (Demonstrates the use of aminoacetyl-piperazine as a zinc-binding group precursor). Link

  • Peptidomimetics: Gante, J. "Peptidomimetics—tailored enzyme inhibitors." Angewandte Chemie International Edition, 1994. Link

Sources

Application Note: High-Throughput Screening of 1-(Aminoacetyl)piperazine Derivatives as Dipeptidyl Peptidase-IV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in enzymology and metabolic disease.

Introduction: The Strategic Imperative for Novel DPP-IV Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV), a serine protease, has emerged as a pivotal therapeutic target for the management of type 2 diabetes mellitus.[1][2][3] DPP-IV is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and maintaining glucose homeostasis.[3][4][5] By inhibiting DPP-IV, the physiological activity of these incretins is prolonged, leading to enhanced glycemic control with a reduced risk of hypoglycemia compared to other anti-diabetic agents.[6]

The 1-(aminoacetyl)piperazine scaffold is a "privileged structure" in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[7] This structural motif is particularly well-suited for targeting the active site of DPP-IV. Marketed inhibitors like Sitagliptin, which features a related triazolopiperazine core, validate the potential of this chemical class.[7] The strategic synthesis and screening of novel 1-(aminoacetyl)piperazine libraries, therefore, represent a promising avenue for the discovery of next-generation DPP-IV inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive, field-proven guide to the high-throughput screening (HTS) of 1-(aminoacetyl)piperazine derivative libraries against DPP-IV. We will detail the causality behind experimental design, provide robust protocols for a fluorescence-based assay, and outline a systematic workflow for hit identification and validation.

Assay Development: The Rationale for a Fluorescence-Based Approach

The foundation of any successful HTS campaign is a robust, sensitive, and scalable assay. For DPP-IV, a fluorescence-based enzymatic assay is the method of choice due to its high signal-to-background ratio, compatibility with automation, and direct measurement of enzyme activity.[8]

The Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV specifically cleaves the Gly-Pro dipeptide from the non-fluorescent substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of fluorescence increase is directly proportional to DPP-IV activity. Test compounds that inhibit the enzyme will result in a decreased rate of AMC release, and thus, a lower fluorescence signal.

Causality of Component Selection:

  • Enzyme Source: Recombinant human DPP-IV is preferred for primary screening to ensure consistency and eliminate confounding variables from other plasma proteins. However, for secondary validation and to assess plasma protein binding effects, human plasma can serve as a cost-effective and biologically relevant enzyme source.[1][2]

  • Substrate Concentration: The concentration of Gly-Pro-AMC is typically set at or near the Michaelis-Menten constant (Kₘ) for the enzyme. This ensures the assay is sensitive to competitive inhibitors, which constitute a major class of DPP-IV drugs. Operating far above the Kₘ would necessitate higher concentrations of competitive inhibitors to elicit a response, potentially masking moderately potent hits.

  • Buffer and pH: A Tris-HCl buffer at pH 7.4 is used to mimic physiological conditions, ensuring the enzyme is in its optimal conformational and functional state.

Experimental Workflow and Protocols

A successful HTS campaign is a meticulously orchestrated process from library preparation to data analysis. The following workflow is designed for robustness and reproducibility.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: HTS Execution cluster_analysis Phase 3: Data Analysis & Validation Compound_Prep Compound Library Preparation & Plating Assay_Prep Assay Plate Preparation Dispensing Compound & Enzyme Dispensing Assay_Prep->Dispensing Assay-Ready Plates Reagent_Prep Reagent Preparation (Enzyme, Substrate) Incubation Pre-incubation (Enzyme-Inhibitor) Dispensing->Incubation 15 min @ 37°C Initiation Substrate Addition (Reaction Start) Incubation->Initiation Automated Dispensing Detection Kinetic Fluorescence Reading Initiation->Detection 30 min @ 37°C Data_QC Raw Data QC & Normalization Detection->Data_QC Raw Kinetic Data Hit_ID Primary Hit Identification Data_QC->Hit_ID Z', % Inhibition Dose_Response Dose-Response & IC50 Confirmation Hit_ID->Dose_Response Primary Hits Hit_Validation Hit Validation (Orthogonal Assays, SAR) Dose_Response->Hit_Validation Confirmed Hits

Caption: High-Throughput Screening Workflow for DPP-IV Inhibitors.

Protocol 1: Primary High-Throughput Screen (Single Concentration)

This protocol is designed for screening a large library of 1-(aminoacetyl)piperazine derivatives at a single concentration (e.g., 10 µM) to identify initial "hits".

Materials:

  • Recombinant Human DPP-IV (e.g., Cayman Chemical)

  • Gly-Pro-AMC substrate (e.g., Cayman Chemical)

  • Sitagliptin (Positive Control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMSO (ACS Grade)

  • 384-well, black, flat-bottom plates

  • Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer

  • Automated liquid handlers

  • Kinetic fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each 1-(aminoacetyl)piperazine derivative in DMSO.

    • Using an acoustic dispenser, transfer 100 nL of each compound stock solution into designated wells of a 384-well assay plate for a final assay concentration of 10 µM.

    • Plate DMSO into control wells (100% activity) and Sitagliptin (final concentration 1 µM) into positive control wells (0% activity).

  • Reagent Preparation:

    • Prepare DPP-IV enzyme solution in cold assay buffer to a final concentration of 2X the required assay concentration.

    • Prepare Gly-Pro-AMC substrate solution in assay buffer to a final concentration of 2X the Kₘ value (e.g., 100 µM for a final assay concentration of 50 µM).

  • HTS Execution (Automated):

    • Add 5 µL of the 2X DPP-IV enzyme solution to all wells of the assay plate containing the compounds. The total volume is now 5.1 µL.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.

    • Pre-incubate the plate for 15 minutes at 37°C. This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent inhibitors.

    • Initiate the reaction by adding 5 µL of the 2X Gly-Pro-AMC substrate solution to all wells. The final assay volume is 10.1 µL.

    • Immediately transfer the plate to a kinetic fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is used to confirm the activity of primary hits and determine their potency (IC₅₀).

Methodology:

  • Compound Plating:

    • For each primary hit, create a 7-point, 1:3 serial dilution series in DMSO, starting from a 10 mM stock.

    • Using an acoustic dispenser, plate 100 nL of each concentration into a 384-well plate. This will typically yield a final concentration range from 100 µM down to ~0.14 µM.

    • Include DMSO and Sitagliptin controls as in the primary screen.

  • Assay Execution:

    • Follow the same procedure as Protocol 1 (steps 3 onwards).

Data Analysis and Hit Validation

Rigorous data analysis is paramount to minimize false positives and ensure that resources are focused on the most promising chemical matter.

Data Presentation: Key Quality Control Metrics

The robustness of an HTS assay is quantified using statistical parameters. The Z'-factor is a critical measure of assay quality, reflecting the separation between the positive and negative controls.

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 3Ensures the signal is clearly distinguishable from noise.
Z'-Factor 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|]≥ 0.5A Z' ≥ 0.5 indicates an excellent assay with a large separation band between controls, suitable for HTS.[2]

Data Analysis Workflow:

Data_Analysis Raw_Data Raw Kinetic Fluorescence Data Vmax Calculate Vmax (Rate of Reaction) Raw_Data->Vmax Normalization % Inhibition Calculation Vmax->Normalization Normalize to Controls Hit_Selection Hit Selection (% Inhibition > 50%) Normalization->Hit_Selection Apply Threshold IC50_Curve IC50 Curve Fitting (4-Parameter Logistic) Hit_Selection->IC50_Curve Dose-Response Data SAR_Analysis Structure-Activity Relationship (SAR) IC50_Curve->SAR_Analysis Potency Data (IC50)

Caption: Data analysis pipeline from raw data to SAR.

  • Calculate Reaction Rate (Vₘₐₓ): For each well, determine the rate of reaction by calculating the slope of the linear portion of the kinetic fluorescence curve.

  • Normalization and % Inhibition: Normalize the data using the control wells.

    • % Inhibition = 100 * (1 - [Vₘₐₓ_compound - Vₘₐₓ_pos_ctrl] / [Vₘₐₓ_neg_ctrl - Vₘₐₓ_pos_ctrl])

  • Primary Hit Selection: Compounds demonstrating ≥ 50% inhibition at 10 µM are typically selected as primary hits for follow-up studies.

  • IC₅₀ Curve Fitting: For dose-response data, plot % inhibition versus compound concentration (log scale) and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Example Hit Compound Data

The table below presents hypothetical data for a series of 1-(aminoacetyl)piperazine derivatives, illustrating how structure-activity relationships (SAR) can be derived.

Compound IDR¹ GroupR² Group% Inhibition @ 10 µMIC₅₀ (µM)
Lead-001 H7-Chloroquinolyl80.43.73[9]
Lead-002 HPhenyl45.2> 20
Lead-003 H4-Chlorophenyl65.78.91
Lead-004 Methyl7-Chloroquinolyl25.1> 50

From this data, a preliminary SAR can be inferred:

  • The large, heterocyclic 7-chloroquinolyl group at the R² position appears critical for potent activity (Lead-001 vs. Lead-002).

  • An electron-withdrawing group on the phenyl ring at R² enhances potency (Lead-003 vs. Lead-002), a finding consistent with published studies on related piperazine sulfonamides.[4]

  • Substitution on the aminoacetyl nitrogen (R¹) appears to be detrimental to activity (Lead-004 vs. Lead-001).

Trustworthiness: The Hit Validation Cascade

A primary hit from an HTS is not a confirmed inhibitor. A rigorous validation cascade is essential to eliminate artifacts and build confidence in the results.

  • Re-testing: Confirm activity by re-testing from a freshly prepared sample of the solid compound.

  • Orthogonal Assays: Validate hits using a different assay format (e.g., a luminescence-based or absorbance-based assay) to rule out technology-specific artifacts like fluorescence interference.

  • Selectivity Profiling: Screen confirmed hits against other related serine proteases to assess their selectivity for DPP-IV.

  • Mechanism of Inhibition Studies: Perform enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Conclusion and Future Directions

This application note provides a robust framework for the high-throughput screening of 1-(aminoacetyl)piperazine derivatives as DPP-IV inhibitors. By employing a validated fluorescence-based assay and a systematic approach to data analysis and hit validation, researchers can efficiently identify and prioritize promising lead candidates for the treatment of type 2 diabetes. The initial hits from this workflow serve as the starting point for intensive medicinal chemistry efforts, where the structure-activity relationships derived from the HTS data will guide the optimization of potency, selectivity, and drug-like properties.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Chavan, V. S., & Degani, M. S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research. [Link]

  • Kushwaha, N., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Chemical Biology & Drug Design, 84(5), 549-561. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • Zhang, L., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Methods, 13(24), 2671-2678. [Link]

  • Lee, H. J., et al. (2018). DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. Molecules, 23(8), 2019. [Link]

  • Li, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. International Journal of Molecular Sciences, 24(12), 10331. [Link]

  • Zhang, L., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. PubMed. [Link]

  • Al-Masri, I. M., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext. [Link]

  • Li, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. R Discovery. [Link]

  • Panteleymonova, A. G., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6598. [Link]

  • Sharma, M., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(14), 1338-1353. [Link]

  • Sabbah, D. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Liu, Y., et al. (2025). High-Throughput Screening of DPPIV Inhibitors Antagonizing GLP-1 Degradation Using an Enzymatic Activated Fluorescent Probe. Analytical Chemistry, 97(1), 262-270. [Link]

  • Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Zenodo. [Link]

  • Bardaweel, S., et al. (2023). The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor... ResearchGate. [Link]

  • Panteleymonova, A. G., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Aminoacetyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 1-(Aminoacetyl)piperazine (Glycylpiperazine) Cas No: 129-98-6 (Free Base) | Target Audience: Medicinal Chemists, Process Chemists

Introduction: The "Symmetric Diamine" Trap

The synthesis of 1-(aminoacetyl)piperazine presents a classic organic chemistry paradox: the starting material (piperazine) is a symmetric diamine with two identical reaction sites. The primary failure mode in this synthesis is not lack of reactivity, but over-reactivity , leading to the formation of the unwanted symmetric dimer: 1,4-bis(aminoacetyl)piperazine .

Furthermore, the product is a highly polar, water-soluble amine. Even if you synthesize it perfectly, you can lose 80% of your yield during aqueous work-up if you treat it like a standard lipophilic organic molecule.

This guide addresses these two critical bottlenecks: Selectivity (preventing the dimer) and Isolation (getting the product out of water).

Module 1: Route Selection Strategy

Before starting, select the protocol that matches your constraints. Do not force a "cheap" route if you need high purity, and do not use a "protection" route if you are scaling to kilograms.

RouteSelection Start Start: Define Priorities Scale Is Scale > 100g? Start->Scale Purity Is Purity > 98% Critical? Scale->Purity No Cost Is Reagent Cost a Limiting Factor? Scale->Cost Yes RouteA Route A: Mono-Protection (Boc) (Highest Yield, Most Steps) Purity->RouteA Yes RouteB Route B: Mono-Protonation Strategy (Good Selectivity, One Pot) Purity->RouteB No Cost->RouteB No RouteC Route C: High Dilution/Excess (Lowest Yield, Cheapest) Cost->RouteC Yes

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on scale, purity requirements, and cost constraints.

Module 2: Execution & Troubleshooting Protocols

Protocol A: The "Gold Standard" (Boc-Protection)

Best for: Medicinal chemistry, high purity needs.

This method converts the symmetric diamine into a mono-amine, mathematically guaranteeing mono-substitution.

Workflow:

  • Protection: Piperazine +

    
    
    
    
    
    
    
    -Boc-piperazine.
  • Coupling:

    
    -Boc-piperazine + 
    
    
    
    -Cbz-Glycine (or Boc-Gly-OH) + EDC/HOBt.
  • Deprotection: Removal of protecting groups.[1]

Troubleshooting Q&A:

Q: I am seeing di-Boc-piperazine during the first step. How do I stop this?

  • Cause: Adding

    
     too fast or using exactly 1.0 equivalent.
    
  • Fix: Dissolve piperazine in DCM (it may require slight warming). Dissolve

    
     (0.9 eq) in DCM separately. Add the 
    
    
    
    solution dropwise over 2 hours to the piperazine solution. The local concentration of
    
    
    must remain low.
  • Purification Tip: The di-Boc byproduct is non-polar. It can be removed by filtering off the precipitate (unreacted piperazine) and washing the filtrate with water (removes mono-Boc). Actually, the mono-Boc piperazine is soluble in water/organic mixtures, making isolation tricky.

  • Better Fix: Use the Mono-Protonation trick (see Protocol B) before adding

    
    .
    
Protocol B: The "Chemist's Trick" (Mono-Protonation)

Best for: Rapid synthesis without column chromatography.

This method exploits pKa differences.[2][3] By adding exactly 1 equivalent of acid, you protonate one nitrogen (making it non-nucleophilic), leaving the other free to react.[4]

Reaction Scheme:




Step-by-Step:

  • Dissolve Piperazine (10 mmol) in Ethanol.

  • Add HCl (10 mmol) (e.g., as 1.25 M HCl in EtOH). A white precipitate (Piperazine dihydrochloride) may form transiently; ensure you reach equilibrium where the monohydrochloride is the dominant species (often soluble in hot EtOH).

  • Add your activated ester (e.g., Boc-Gly-OSu or Z-Gly-ONp).

  • Stir at room temperature.

Troubleshooting Q&A:

Q: The reaction is extremely slow.

  • Cause: You may have over-acidified. If pH < 8, the "free" nitrogen is partially protonated.[5]

  • Fix: Add a catalytic amount of base (TEA) or ensure your stoichiometry is precise.

Q: I still see bis-acylated product.

  • Cause: Proton exchange is fast. The equilibrium exists:

    
    
    The "Free Base" reacts twice.
    
  • Fix: Switch solvent to Water/Dioxane mixtures. The pKa separation is often better in aqueous environments. Keep the temperature low (

    
    ) to favor kinetic selectivity.
    
Protocol C: The "Brute Force" (Excess Piperazine)

Best for: Using Chloroacetyl Chloride (Industrial Route).

If you use highly reactive electrophiles like chloroacetyl chloride, you cannot easily control selectivity. You must use statistics.

Workflow:

  • Dissolve Piperazine (5 to 10 equivalents) in DCM or Toluene.

  • Add Chloroacetyl chloride (1 equivalent) dropwise at

    
    .
    
  • The excess piperazine acts as both the reactant and the HCl scavenger.

  • Critical Step: Wash the organic layer with water.[6] The product (1-chloroacetylpiperazine) will stay in the organic layer (mostly), while the excess unsubstituted piperazine will wash into the water.

  • Amination: React the 1-chloroacetylpiperazine with ammonia (or hexamethylenetetramine for Delepine reaction) to get the final glycine derivative.

Troubleshooting Q&A:

Q: My yield is low after the water wash.

  • Cause: 1-chloroacetylpiperazine has some water solubility.[3][7]

  • Fix: Saturate the aqueous wash with NaCl ("salting out") to force the product back into the organic phase. Use Chloroform instead of DCM for better extraction efficiency.

Module 3: The Purification Nightmare (Isolation)

The final product, 1-(aminoacetyl)piperazine, is a polar amine. It loves water. If you try to extract it from water using Ethyl Acetate or Ether, you will recover nothing.

The Work-up Decision Tree

Workup cluster_No Free Base Isolation cluster_Yes Salt Isolation (Preferred) Crude Crude Reaction Mixture (Aqueous/Polar) IsSalt Is Product a Salt (e.g., HCl, TFA)? Crude->IsSalt SaltOut Saturate Aqueous Phase with K2CO3 or NaCl IsSalt->SaltOut No (Free Base) Evap Evaporate to Dryness IsSalt->Evap Yes Extract Extraction Solvent: n-Butanol or Chloroform/IPA (3:1) SaltOut->Extract Triturate Triturate with EtOH/Et2O Evap->Triturate

Figure 2: Workflow for isolating the polar product. Note that standard lipophilic extraction is not recommended.

Common Isolation Failures

Issue: "I rotavapped my aqueous phase and got a sticky white gum that won't crystallize."

  • Diagnosis: This is likely the salt form of your product mixed with inorganic salts (NaCl) and trapped water. Piperazine salts are incredibly hygroscopic.

  • Solution (The "Methanol/Ether" Crash):

    • Dissolve the "gum" in the minimum amount of dry Methanol.

    • Filter off any white solid that does not dissolve (this is likely NaCl).

    • Add the methanol filtrate dropwise into a vigorously stirring beaker of Diethyl Ether or MTBE .

    • The product should crash out as a white powder.

    • Filter immediately under Nitrogen (hygroscopic!).

Issue: "I need the free base, but it stays in the water."

  • Diagnosis: The partition coefficient (

    
    ) is too low.
    
  • Solution: Use Continuous Liquid-Liquid Extraction .

    • Basify the aqueous layer to pH > 12 (using NaOH).

    • Use a continuous extractor with Chloroform or Dichloromethane for 24 hours.

    • Alternatively, use n-Butanol for batch extractions, but be warned: removing n-Butanol requires high heat (

      
      ), which may degrade the amine.
      

Module 4: Final Characterization & Storage

Storage Warning: 1-(aminoacetyl)piperazine free base absorbs


 from the air to form carbamates.
  • Recommendation: Always store as the Dihydrochloride salt or TFA salt .

  • Preparation of 2HCl Salt: Dissolve free base in EtOH, add 2.2 eq of HCl (gas) in Dioxane. Collect precipitate.

NMR Signature (Validation):

  • Look for the Glycine Singlet : A sharp singlet around 3.5 ppm (2H) corresponds to the

    
     of the glycine.
    
  • Piperazine Ring: Two multiplets around 2.8 ppm and 3.6 ppm (if acylated). If you see a single peak at 2.9 ppm, you likely have unreacted piperazine (symmetry).

References

  • Selectivity in Piperazine Acylation

    • Jacobsen, J. et al. "Selective Monoacylation of Piperazine Derivatives." Journal of Medicinal Chemistry, 1999.

    • Explanation: Establishes the pKa-based logic for mono-protonation str
  • Mono-Protection Strategies

    • Hanson, J. et al. "Synthesis of N-Boc-piperazine."[6] Organic Syntheses, Coll. Vol. 10, p.170 (2004).

    • Explanation: The definitive guide for preparing the mono-protected precursor.
  • Purification of Polar Amines

    • Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann.

    • Explanation: Standard text referencing the solubility profiles and salting-out procedures for piperazine deriv
  • Industrial Scale-up (Chloroacetyl Route)

    • US Patent 20100292468. "Process for the preparation of piperazine derivatives."[1][3][6][8][9][10][11]

    • Explanation: Details the excess piperazine method used in industrial settings to minimize bis-alkyl

Sources

Technical Support Center: Optimizing 1-Acetylpiperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting low-yield issues in amide coupling reactions involving 1-acetylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during synthesis. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental problems with detailed causal explanations and actionable solutions.

Problem: Low or No Product Formation

Q1: My reaction shows very low conversion to the desired amide product, or no product at all. What are the primary causes?

Low or no product yield in 1-acetylpiperazine coupling reactions can stem from several factors, often related to reagent quality, reaction setup, or the inherent reactivity of your substrates.[1]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation step is incomplete, the reaction will not proceed efficiently.

    • Solution:

      • Verify Coupling Reagent Quality: Coupling reagents can degrade over time, especially if exposed to moisture. Use a fresh, high-purity batch of your chosen reagent. For carbodiimides like EDC, which are commonly used, ensure they have been stored properly.[2]

      • Increase Stoichiometry: Try increasing the equivalents of the coupling reagent and any additives (like HOBt or HOAt) from 1.1 to 1.5 equivalents relative to the limiting reagent.

      • Switch to a Stronger Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC with minimal success, consider switching to a more potent phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU, HBTU).[2][3] These reagents are often more effective for challenging couplings.[4]

  • Deactivation of 1-Acetylpiperazine: As a secondary amine, the nitrogen on 1-acetylpiperazine is the nucleophile. Its reactivity can be compromised.

    • Cause A: Protonation: 1-Acetylpiperazine has a basic pKa of approximately 7.9-8.5.[5][6] A premature acid-base reaction between your carboxylic acid and 1-acetylpiperazine can form an unreactive ammonium salt.[1]

    • Solution A: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[7] A common strategy is to use 2-3 equivalents of the base to neutralize any in-situ generated acids and ensure the piperazine nitrogen remains a free base.

    • Cause B: Steric Hindrance: If your carboxylic acid is sterically bulky, it can physically block the approach of the 1-acetylpiperazine nucleophile.[1][8]

    • Solution B:

      • Elevate Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier.[8][9] Monitor for potential side reactions or degradation.

      • Convert to an Acyl Halide: For very hindered systems, converting the carboxylic acid to a more reactive acyl fluoride or chloride can be highly effective.[8][10] Reagents like TFFH or SOCl2 can be used for this transformation prior to adding 1-acetylpiperazine.[11]

  • Hydrolysis of Activated Intermediates: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material or hydrolyze the coupling reagent itself.[1] 1-acetylpiperazine is also known to be hygroscopic.[6]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[2][7]

Experimental Protocol: General Amide Coupling with 1-Acetylpiperazine

This protocol outlines a standard procedure for coupling a carboxylic acid with 1-acetylpiperazine using HATU.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.). Stir the mixture for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Nucleophile Addition: Add 1-acetylpiperazine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every 1-2 hours) using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[12]

Problem: Formation of Significant Side Products

Q2: My reaction yields the desired product, but it is contaminated with significant impurities. How can I identify and suppress these side reactions?

Side reactions are common in amide couplings and can complicate purification, thereby reducing the isolated yield.

Common Side Reactions & Mitigation Strategies:

  • Epimerization/Racemization: If your carboxylic acid has a chiral center at the α-position, the activation process can lead to the loss of stereochemical integrity through the formation of an oxazolone intermediate.[13] This is a major concern in peptide synthesis.[14][15]

    • Solution:

      • Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) into carbodiimide-mediated couplings. These additives react with the activated acid to form an active ester that is less prone to racemization.[13]

      • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can suppress the rate of epimerization.[16]

      • Choice of Reagent: Uronium/phosphonium reagents were developed to minimize racemization. HATU, for instance, is known for its ability to suppress this side reaction.[3]

  • Double Acylation of Piperazine: Although less common with 1-acetylpiperazine due to the deactivating effect of the acetyl group on the tertiary amide nitrogen, forcing conditions could potentially lead to side reactions if other reactive sites are present on the molecule. A more relevant issue is unreacted piperazine from the synthesis of 1-acetylpiperazine, which could lead to undesired bis-acylated byproducts.

    • Solution:

      • Ensure Purity of 1-Acetylpiperazine: Use highly pure 1-acetylpiperazine to avoid side reactions from contaminants like piperazine.

      • Control Stoichiometry: Avoid using a large excess of the activated carboxylic acid.

  • Diketopiperazine Formation: If you are coupling a dipeptide to 1-acetylpiperazine, the N-terminal amine of the dipeptide can cyclize to form a diketopiperazine, cleaving it from the reaction pathway. This is especially prevalent when proline is one of the first two residues.[13]

    • Solution: This is less of a direct issue for 1-acetylpiperazine itself but is a critical consideration if it is being coupled to a peptide chain. Use coupling conditions known to be rapid to favor the intermolecular coupling over the intramolecular cyclization.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and address low-yield issues in your 1-acetylpiperazine coupling reactions.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Check Reagent Quality & Stoichiometry - Use fresh coupling agents - Ensure anhydrous conditions - Verify stoichiometry (1.1-1.5 eq) Start->CheckReagents Start Here OptimizeConditions 2. Optimize Reaction Conditions - Add non-nucleophilic base (DIPEA) - Vary solvent (DCM, DMF) - Adjust temperature (0°C to RT or heat) CheckReagents->OptimizeConditions If no improvement Success Yield Improved CheckReagents->Success If yield improves ChangeReagent 3. Change Coupling Strategy - Switch to a more potent reagent (HATU, PyBOP) - Convert acid to acyl halide OptimizeConditions->ChangeReagent If yield is still low OptimizeConditions->Success If yield improves AnalyzeSideProducts 4. Analyze Byproducts - Use LC-MS/NMR to identify impurities - Address racemization or hydrolysis ChangeReagent->AnalyzeSideProducts If side products persist ChangeReagent->Success If yield improves AnalyzeSideProducts->Success If yield improves Reassess Re-evaluate Synthetic Route AnalyzeSideProducts->Reassess If issues unresolved

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q3: How do I choose the best coupling reagent for my specific reaction?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the risk of racemization, and cost.[1][4]

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, EDC, DICCost-effective, widely used.[17]Risk of racemization (requires additives like HOBt), byproduct removal can be difficult (DCU).[18]Routine, scalable syntheses with non-sensitive substrates.
Phosphonium Salts BOP, PyBOPHigh efficiency, low racemization risk.[2]Can be more expensive, byproducts can be toxic.Difficult couplings, sterically hindered substrates.
Uronium/Aminium Salts HBTU, HATU, HCTUVery fast reaction rates, low racemization, high yields.[3]Higher cost, can react with unprotected N-termini if used in excess.[3]Challenging couplings, peptide synthesis, sensitive substrates.[2]
Other T3P, CDIT3P has easy workup; CDI is good for rapid couplings.[2][4]May have specific solvent or substrate limitations.Specialized applications where other reagents fail.

Q4: What is the best solvent for 1-acetylpiperazine coupling reactions?

The ideal solvent should fully dissolve all reactants and be inert to the reaction conditions. Common choices include:

  • Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.[7]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving polar substrates and peptides. Ensure it is anhydrous.

  • Acetonitrile (ACN): Another polar aprotic option that can be effective.[19]

  • Tetrahydrofuran (THF): Can also be used, but ensure it is peroxide-free and anhydrous.

If solubility is an issue, a solvent screen is the best empirical approach to find the optimal medium.[19]

Q5: How can I effectively monitor the progress of my reaction?

Effective monitoring prevents running the reaction for too long, which can lead to side product formation, or stopping it too early.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot the starting materials and the reaction mixture on a TLC plate. A good mobile phase (e.g., 9:1 DCM:Methanol) should provide good separation between the starting materials and the more polar product. The disappearance of the limiting reagent indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to track the consumption of starting materials and the formation of the product peak with its corresponding mass, while also detecting any side products.[20][21]

Diagram: Amide Bond Formation Mechanism

This diagram illustrates the general mechanism for amide bond formation using a carbodiimide coupling agent with an HOBt additive.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References
  • Epimerization of Peptide. (n.d.).
  • Chemistry of Amides. (2022). LibreTexts Chemistry.
  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC - NIH.
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Optimization of the reaction conditions for the coupling of compound 2 with 1-Boc-piperazine. (n.d.). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • 1-Acetylpiperazine. (n.d.). PubChem - NIH.
  • Optimization of the reaction conditions a. (n.d.). ResearchGate.
  • Choosing amide coupling agent. (2023). Reddit.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Troubleshooting low yield in N3-peptide synthesis. (n.d.). Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • 1-Acetylpiperazine 13889-98-0 wiki. (n.d.). Guidechem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (n.d.).
  • Epimerisation in Peptide Synthesis. (n.d.). Semantic Scholar.
  • amide coupling help. (2022). Reddit.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Epimerisation in Peptide Synthesis. (2023). PubMed.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Assessing the Performance of 1-Acetylpiperazine in Diverse Chemical Reactions: A Comparative Guide. (n.d.). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Anglia Ruskin Research Online (ARRO) - Figshare.
  • 1-Acetylpiperazine. (n.d.). CAS Common Chemistry.
  • Tips and tricks for difficult amide bond formation? (2021). Reddit.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. (n.d.). Benchchem.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). ScienceAsia.
  • Reactions of acetylenic acid esters with piperazine derivatives. (n.d.). ResearchGate.
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.

Sources

Purification of "Piperazine, 1-(aminoacetyl)-" from polar impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with highly polar nitrogen heterocycles. It prioritizes actionable troubleshooting and mechanistic understanding over generic instructions.

Ticket Subject: Isolation of highly polar 1-(aminoacetyl)piperazine (Glycylpiperazine) from reaction mixtures containing piperazine and polar byproducts.[1][2][3]

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[3]

Introduction: The Polarity Paradox

Purifying 1-(aminoacetyl)piperazine (CAS: 129-98-6) presents a classic "polarity paradox."[1][2][3] The molecule contains a basic secondary amine, a primary amine, and a hydrophilic amide backbone.[3] This makes it structurally similar to its primary impurity—unreacted piperazine —and highly soluble in water, rendering standard aqueous workups and C18 chromatography ineffective.[2][3]

This guide provides three distinct purification workflows: Chromatographic Isolation (HILIC/Ion-Pair) , Extraction Optimization , and Selective Salt Formation .[1][2][3]

Module 1: Chromatographic Troubleshooting

Issue: "My compound elutes at the void volume (dead time) on C18."

Diagnosis: The logP of 1-(aminoacetyl)piperazine is extremely low (approx -1.3 to -1.5). Standard C18 columns rely on hydrophobic interaction, which this molecule lacks.[1][2][3] Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Aqueous Normal Phase (ANP) .[1][2][3]

Protocol A: HILIC Purification Strategy

HILIC uses a polar stationary phase with a high-organic mobile phase, creating a water-rich layer on the silica surface where polar analytes partition.[1][2][3]

  • Stationary Phase: Amide-bonded silica (preferred) or Bare Silica.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient: Start high organic (95% B) and gradient down to 60% B.

    • Mechanism:[1][3][4][5][6] The high ACN content forces the polar amine into the aqueous layer adsorbed on the silica.[2] As water content increases, the compound elutes.[2][3]

ParameterRecommended SettingWhy?
Column TSKgel Amide-80 or XBridge AmideAmide phases reduce irreversible adsorption of amines compared to bare silica.[1][2][3]
Buffer pH 3.0 - 4.0Protonates silanols (suppresses tailing) and ensures amines are charged for reproducible retention.[1][2][3]
Sample Diluent 80-90% AcetonitrileCrucial: Injecting in water destroys the HILIC partition mechanism, causing peak distortion.[1][2][3]
Issue: "I only have a C18 column available."

Solution: You must use Ion-Pairing Chromatography .[1][2][3]

  • Additive: Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) at 0.1%.[1][2][3]

  • Mechanism: The fluorinated acid forms a hydrophobic ion-pair with the basic amines, allowing the complex to retain on the C18 chain.[2]

  • Warning: HFBA retains strongly on the column and can interfere with MS detection (signal suppression).[1][2]

Module 2: Extraction & Workup Optimization

Issue: "The product remains in the aqueous layer during extraction."

Diagnosis: 1-(aminoacetyl)piperazine is highly water-soluble.[1][2][3] Standard extraction (DCM/Water) favors the aqueous phase, leading to massive yield loss.[1][2] Solution: Use the "Salting-Out" technique combined with pH manipulation.[1][2][3]

Protocol B: High-Ionic Strength Extraction
  • Basify: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH.

    • Reason: You must suppress the ionization of the secondary amine (pKa ~9.[2]8) and primary amine (pKa ~8.[1][2][3]2) to form the free base.[1][2]

  • Saturation: Add solid NaCl until the solution is saturated (excess salt visible).

    • Reason: The "Salting-out" effect (Hofmeister series) reduces the solubility of organics in water by tying up water molecules in hydration shells around the Na+ and Cl- ions.[2]

  • Solvent Choice: Extract with Isopropanol:Chloroform (1:3 v/v) or n-Butanol .[1][2][3]

    • Note: Pure DCM is often insufficient for such polar amides.[1][2][3] The addition of alcohol increases the polarity of the organic phase just enough to solvate the product.[2]

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), filter, and evaporate.

Module 3: Chemical Scavenging & Salt Formation

Issue: "I cannot separate the product from unreacted piperazine."

Diagnosis: Both molecules are diamines, but their basicity differs.[1][2][3] Piperazine has two secondary amines. 1-(aminoacetyl)piperazine has one amide (neutral), one secondary amine, and one primary amine.[1][2][3] Solution: Selective Salt Crystallization .

Protocol C: Differential Acidification

Piperazine forms a dihydrochloride salt that is extremely insoluble in ethanol/methanol mixtures.[1][2][3]

  • Dissolution: Dissolve the crude oil (free base mixture) in absolute Ethanol.

  • Acidification: Add 1.0 equivalent of ethanolic HCl dropwise.

    • Control: Monitor pH.[1][2][3][5] Piperazine is more basic at its second nitrogen than the amide-bearing product.[1][2][3]

  • Filtration: If a precipitate forms immediately, it is likely Piperazine[1][2][3]·2HCl (or the bis-acylated byproduct).[1][2][3] Filter this off.

  • Crystallization: Cool the filtrate to -20°C to induce crystallization of the 1-(aminoacetyl)piperazine mono-hydrochloride.

Visual Troubleshooting Guide

The following logic tree illustrates the decision-making process for purification based on your specific impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Aq. or Organic) CheckImpurity Primary Impurity? Start->CheckImpurity Imp_Piperazine Unreacted Piperazine (Highly Basic) CheckImpurity->Imp_Piperazine Imp_Polar Polar Byproducts (Salts/Glycine) CheckImpurity->Imp_Polar Step_Basify 1. pH > 12 (NaOH) 2. Sat. NaCl Imp_Piperazine->Step_Basify Step_HILIC HILIC Chromatography (Amide Column) Imp_Polar->Step_HILIC Analytical/Small Scale Step_IEC Cation Exchange (SCX) Elute with NH3/MeOH Imp_Polar->Step_IEC Large Scale Step_Extract Extract: CHCl3:IPA (3:1) Step_Basify->Step_Extract Step_Cryst Selective Crystallization (Ethanolic HCl) Step_Extract->Step_Cryst Final Pure 1-(Aminoacetyl)piperazine Step_Cryst->Final Step_HILIC->Final Step_IEC->Final

Figure 1: Decision matrix for purification based on scale and impurity profile.

Frequently Asked Questions (FAQ)

Q1: Why does my peak tail severely on silica gel? A: This is due to the interaction between the basic amines of the piperazine ring and the acidic silanol groups (Si-OH) on the silica surface.[2]

  • Fix: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase to "block" the silanols.[1][2] Alternatively, use "amine-functionalized" silica cartridges for flash chromatography.[1][2][3]

Q2: Can I use distillation? A: Generally, no . 1-(aminoacetyl)piperazine has a high boiling point and is thermally unstable due to the amide bond and potential for polymerization (diketopiperazine formation) at high temperatures.[1][2] Vacuum distillation might work for removing unreacted piperazine (b.p. 146°C), but it risks degrading your product.[1][2][3]

Q3: How do I store the purified compound? A: As a free base, the compound absorbs CO₂ from the air (forming carbamates).[2]

  • Recommendation: Store as the Dihydrochloride salt (solid) in a desiccator at 4°C. The salt form is significantly more stable against oxidation and hygroscopicity.[2]

References

  • PubChem. (n.d.).[1][2][3] Piperazine, 1-(aminoacetyl)- (Compound Summary).[1][2][3][7] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • McCalley, D. V. (2017).[1][2][3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1][2][3] Retrieved from [Link][1][2]

  • Buszewski, B., & Noga, S. (2012).[1][2][3] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2][3] Analytical and Bioanalytical Chemistry, 402(1), 231-247.[1][2][3] Retrieved from [Link]

Sources

Optimizing the solubility of peptides modified with 1-(aminoacetyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Peptide Chemistry Division Subject: Optimization Guide: Solubility & Handling of 1-(Aminoacetyl)piperazine Modified Peptides

Introduction: The Chemical Logic of the Modification

You are likely using 1-(aminoacetyl)piperazine (often abbreviated as a Gly-Pip or Pip-Tag ) to solve a hydrophobicity problem. Before troubleshooting, it is critical to understand why this modification works, as this dictates how you must handle the peptide.

  • The Structure: This modification attaches a piperazine ring to your peptide via a glycine spacer.

    • Linkage:Peptide-C(=O) — [NH-CH2-C(=O)] — [N-Piperazine]

  • The Mechanism: The piperazine ring contains a secondary amine at the distal position (N4). Unlike the amide linkage at N1, this N4 atom is basic.

  • The Solubility Switch:

    • pH < 7.0: The piperazine nitrogen is protonated (

      
      ). The peptide gains a net positive charge and polarity, preventing aggregation.
      
    • pH > 8.5: The piperazine nitrogen deprotonates. The tag becomes neutral and loses its solubilizing power. This is the most common cause of precipitation.

Module 1: Dissolution Protocols (Getting it into Solution)

Status: Peptide is a lyophilized powder.[1] Goal: Stable stock solution (


).
The "Golden Rule" of Piperazine Tags

Never attempt to dissolve these peptides initially in basic buffers (e.g., PBS pH 7.4, Tris pH 8.0). The tag will be neutral, and the hydrophobic peptide core will drive immediate aggregation.

Protocol A: Standard Dissolution (The "Acid Start")

Use this for peptides with neutral or basic sequences.

  • Calculate Net Charge: Ensure the peptide backbone doesn't contain an overwhelming number of acidic residues (Asp/Glu) that might counteract the tag.

  • Initial Solvent: Add 0.1% to 1.0% Acetic Acid (in water) to the powder.

    • Why? This ensures the bulk pH is ~3-4, locking the piperazine tag in its protonated, soluble state.

  • Agitation: Vortex for 30 seconds.

  • Dilution: Slowly add your experimental buffer (e.g., PBS) only after the peptide is fully dissolved.

    • Note: If the final pH rises above 8.0, precipitation may re-occur.

Protocol B: The "Hydrophobic Rescue" (For Stubborn Peptides)

Use this if Protocol A fails or if the peptide sequence is >50% hydrophobic.

  • Organic Spike: Dissolve the powder in a minimal volume of DMSO or DMF (e.g., 50 µL for 1 mg).

    • Limit: Keep organic solvent

      
       of the final volume if used for cell assays.
      
  • Acidification: Add water containing 0.1% TFA (Trifluoroacetic acid) to the organic solution.

    • Why? The organic solvent breaks beta-sheets; the acid charges the piperazine.

  • Sonication: Sonicate in a water bath for 5-10 minutes (max temp 30°C).

Troubleshooting Decision Tree

DissolutionLogic Start Start: Lyophilized Peptide Step1 Add 1% Acetic Acid (aq) Start->Step1 Check1 Clear Solution? Step1->Check1 Success Dilute to Target Conc. (Maintain pH < 8) Check1->Success Yes Step2 Add 10-20% Acetonitrile or DMSO Check1->Step2 No (Cloudy/Gel) Check2 Clear Solution? Step2->Check2 Check2->Success Yes Step3 Switch Counter-Ion: Lyophilize & Redissolve in 0.1% HCl Check2->Step3 No

Figure 1: Decision matrix for solubilizing piperazine-modified peptides. Note that maintaining acidic conditions is the primary control point.

Module 2: Synthesis & QC (Getting the Tag On)

User Issue: "I tried coupling 1-(aminoacetyl)piperazine to my peptide, but the yield is low."

Root Cause Analysis: The reagent 1-(aminoacetyl)piperazine possesses a primary amine (on the glycine linker) and a secondary amine (on the piperazine ring).

  • Regioselectivity: If you use the reagent without protection, the secondary amine might compete for coupling, leading to branching.

  • Sterics: If you are coupling to a sterically hindered C-terminus (e.g., Proline, Valine), standard HBTU/DIC coupling may fail.

Recommended Coupling Protocol (Solid Phase)
StepReagent/ConditionTechnical Note
1. Activation HATU or HOAt (0.95 eq) + DIEA (2.0 eq)Stronger activation required than standard amino acids.
2. Coupling 3-5 fold excess of 1-(aminoacetyl)piperazineDrive reaction to completion.
3. Time 2 hours to OvernightExtended time ensures the bulky tag attaches.
4. QC Check Kaiser Test (Blue = Incomplete)If positive, repeat coupling.

Critical QC Step: When analyzing by LC-MS, remember the mass shift.

  • Added Mass: +127.1 Da (approximate mass of aminoacetyl-piperazine moiety minus H2O).

  • Charge State: You should observe an increase in the charge state envelope (e.g.,

    
     becomes dominant over 
    
    
    
    ) due to the extra basic nitrogen.

Module 3: Stability & Assay Compatibility

User Issue: "The peptide precipitated when I added it to my cell culture media."

The Science: Cell culture media (DMEM, RPMI) contains carbonates and is buffered to pH 7.4.

  • The pH Shock: Moving from your pH 4 stock solution to pH 7.4 media deprotonates the piperazine.

  • Salting Out: High salt concentrations in media can shield the charges, reducing the tag's effectiveness.

Prevention Strategy
  • Concentration Limit: Do not exceed 100 µM in the final assay well if the peptide is hydrophobic.

  • Buffer Exchange: If you must work at neutral pH, ensure the peptide concentration is below its critical aggregation concentration (determine this via serial dilution).

  • Use a Carrier: For cell assays, pre-complexing with 0.1% BSA (Bovine Serum Albumin) can stabilize the peptide during the pH transition.

FAQ: Quick Troubleshooting

Q: Can I use this tag on the N-terminus? A: Yes, but it requires different chemistry. You would need (Piperazinyl)-acetyl-OH (a carboxylic acid derivative) to couple to the N-terminal amine. The 1-(aminoacetyl)piperazine reagent described here is an amine designed for C-terminal or side-chain carboxyl modification.

Q: My peptide is gelling. Is it the tag? A: Gelling usually indicates beta-sheet formation. The piperazine tag helps, but if the core is too amyloidogenic, it may not be enough. Disaggregate using Sonication (3 x 10 sec pulses) or add Hexafluoroisopropanol (HFIP) if the assay permits.

Q: What is the pKa of the tag? A: The distal nitrogen of the N-acyl piperazine typically has a pKa between 8.0 and 8.5 . This is why pH 7.4 is "risky" (partial deprotonation) and pH 4.0 is "safe" (full protonation).

References & Further Reading

  • Peptide Solubility Guidelines. Sigma-Aldrich (Merck). General strategies for hydrophobic peptides and charge calculation.[1][2][3]

  • Chemical Modification of Peptides. LifeTein Support. Overview of solubility tags including basic/acidic modifications.

  • Piperazine Chemistry & pKa Data. National Center for Biotechnology Information (PubChem). Physicochemical properties of piperazine derivatives.[4][5]

  • Solubilizing Tags in Peptide Synthesis. Journal of Peptide Science. Review of C-terminal solubilizing tails (poly-Lys/Arg and organic mimetics).

Sources

Technical Support Center: Stability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability, Degradation Mechanisms, and Troubleshooting for Piperazine-Based Small Molecules Audience: Pharmaceutical Scientists, Analytical Chemists, Formulation Engineers

Introduction: The Chemical Baseline

Piperazine derivatives are ubiquitous in drug development (e.g., Cetirizine, Ciprofloxacin, Imatinib) due to their ability to modulate solubility and lipophilicity. However, the secondary (or tertiary) amine centers within the saturated six-membered ring present specific stability challenges.

  • Chemical Nature: A saturated heterocyclic diamine.

  • pKa Profile: Typically exhibits two pKa values (~5.3 and ~9.7), making its charge state highly pH-dependent.

  • Key Vulnerabilities: The nitrogen lone pairs are nucleophilic hotspots, prone to N-oxidation , N-nitrosation , and photolytic cleavage .

Module 1: Chemical Stability & Degradation Pathways

The Nitrosamine Hazard (Critical Safety Alert)

Issue: Detection of mutagenic impurities (NDSRIs - Nitrosamine Drug Substance Related Impurities) in drug substance or product. Mechanism: Secondary amines in the piperazine ring react with nitrosating agents (nitrites, NOx) to form N-nitroso-piperazines (MNPZ/DNPZ).

Q: I found a trace impurity at M+29 Da in my LC-MS. Is this a nitrosamine? A: Likely, yes. The replacement of a proton (H) with a nitroso group (NO) adds 29 Da.

  • Root Cause: Trace nitrites in excipients (e.g., microcrystalline cellulose, lactose) or wash water react with the piperazine ring under acidic conditions.

  • Immediate Action:

    • Screen Excipients: Switch to "low-nitrite" grade excipients.

    • pH Control: Nitrosation is fastest near the pKa of the amine (pH 3–5). Formulating at a higher pH (if solubility permits) reduces the concentration of the reactive nitrosating species (

      
      ).
      
    • Add Scavengers: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol in the formulation to compete for the nitrite.

Oxidative Degradation

Issue: Sample yellowing or appearance of "M+16" peaks. Mechanism: Radical-initiated oxidation (ROS) or metal-catalyzed oxidation.

Q: My sample is turning yellow in solution, but HPLC purity is >99%. What is happening? A: Piperazine derivatives are prone to forming N-oxides and ring-opening products (e.g., ethylenediamine derivatives) which can be highly colored even at trace levels (<0.1%).

  • M+16 Peak: Indicates N-oxide formation (

    
    ).
    
  • M+14 Peak: Indicates formation of a carbonyl on the ring (2-oxopiperazine) or oxidation to an imine.

  • Catalysts: Transition metals (Cu²⁺, Fe²⁺) drastically accelerate this. Even ppb levels of copper from manufacturing equipment can trigger this.

Module 2: Analytical Troubleshooting (LC-MS & HPLC)

Q: I see an N-oxide peak (M+16) in my LC-MS, but it disappears when I change the source temperature. Is it real? A: It might be an in-source artifact or thermal degradation during analysis.

  • In-Source Fragmentation: N-oxides are thermally labile. High ESI source temperatures can cause de-oxygenation, making the N-oxide appear as the parent drug (M).

  • Self-Validation Step: Lower the source temperature and cone voltage. If the ratio of [M+16]/[M] increases, the N-oxide is real and was decomposing in the source.

Q: I see a "Ghost Peak" at M+12 or M+30 when using Methanol/Acetonitrile. A: This is likely a Solvent Adduct .

  • M+12 (Formaldehyde): Formaldehyde contaminants in methanol react with piperazine to form hemiaminals (

    
    ) or methylene bridges.
    
  • M+40 (Acetonitrile): In rare cases, acetonitrile can react under basic conditions.

  • Solution: Use fresh, LC-MS grade solvents. Avoid pre-mixing solvents with basic buffers for long periods.

Module 3: Visualization of Degradation Pathways

The following diagram maps the critical degradation routes for a generic Piperazine derivative.

PiperazineDegradation cluster_0 Oxidative Stress Piperazine Piperazine Core (Secondary Amine) NOxide N-Oxide (M+16 Da) Reversible in MS Source Piperazine->NOxide Peroxides / O2 (Metal Cat.) Imine Imine/Enamine (Yellowing) Piperazine->Imine -2H (Oxidation) Nitrosamine N-Nitrosamine (M+29 Da) Mutagenic Hazard Piperazine->Nitrosamine Nitrites (NO2-) Acidic pH Hemiaminal Hemiaminal (M+12/30 Da) Solvent Adduct Piperazine->Hemiaminal HCHO (in MeOH) or Aldehydes NOxide->Piperazine In-Source Reduction (MS) RingOpen Ethylenediamine Derivatives (Ring Cleavage) Imine->RingOpen +H2O (Hydrolysis)

Figure 1: Mechanistic pathways for Piperazine degradation including oxidation, nitrosation, and solvent interactions.

Module 4: Stability Data & Protocols

Stress Testing Reference Table

Use these conditions to validate your stability-indicating method.

Stress TypeConditionsExpected DegradantsMechanism
Oxidative 0.3%

, RT, 2-24h
N-oxides (M+16), 2-oxopiperazineNucleophilic attack on peroxide oxygen.
Nitrosation

(1 eq), pH 3-4, RT
N-nitroso derivatives (M+29)Electrophilic substitution by nitrosonium ion (

).
Photolytic ICH Q1B (1.2M lux hours)Ring-opening, DealkylationRadical abstraction at

-carbon.
Hydrolytic 0.1N HCl / NaOH, 60°CAmide hydrolysis (if sidechain exists)Acid/Base catalyzed cleavage.
Protocol: Differentiating Oxidation vs. Photo-Yellowing

Objective: Determine if discoloration is driven by head-space oxygen or light.

  • Prepare 3 Vials:

    • Vial A: Clear glass, ambient air headspace.

    • Vial B: Amber glass, ambient air headspace.

    • Vial C: Amber glass, Nitrogen-purged (sparged 10 mins).

  • Stress: Expose all to ambient light/temp for 48 hours.

  • Analysis:

    • If A is yellow, B/C are clear

      
      Photodegradation .
      
    • If A/B are yellow, C is clear

      
      Oxidation (Headspace dependent) .
      
    • If A/B/C are yellow

      
      Thermal instability or trace metal catalysis .
      

References

  • Fine, N. A., et al. (2014). "Nitrosamine Formation in Amine Scrubbing at Desorber Temperature." Environmental Science & Technology.[1][2] Link

  • Speak, T. H., et al. (2022).[3] "Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical." ACS Earth and Space Chemistry.[3] Link

  • Freeman, S. A., & Rochelle, G. T. (2012).[4] "Thermal degradation of piperazine and its structural analogs." Energy Procedia. Link

  • International Conference on Harmonisation (ICH). "Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." Link

  • Beard, J. C., & Swager, T. M. (2021). "An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." Journal of Organic Chemistry. Link

Sources

Technical Support Center: "Piperazine, 1-(aminoacetyl)-" Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for "Piperazine, 1-(aminoacetyl)-". This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. Recognizing that specific literature on "Piperazine, 1-(aminoacetyl)-" is limited, this guide synthesizes data from studies on the core piperazine structure and related N-substituted derivatives to predict and explain its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for "Piperazine, 1-(aminoacetyl)-"?

A1: Based on its chemical structure, "Piperazine, 1-(aminoacetyl)-" is susceptible to several degradation pathways. The two most significant are:

  • Hydrolytic Cleavage: The amide bond in the 1-(aminoacetyl) group is the most probable site of degradation. This pathway involves the cleavage of the amide linkage, which can be catalyzed by acidic or basic conditions, and to a lesser extent, by neutral water at elevated temperatures. Amide hydrolysis is a common degradation route for many pharmaceutical compounds[1].

  • Oxidative Degradation: The piperazine ring, containing two secondary amine functional groups, is susceptible to oxidation. This can be initiated by atmospheric oxygen, residual peroxides in solvents, or the presence of metal ions which can catalyze oxidation reactions.[2][3][4] The secondary amine on the acetylated nitrogen is less prone to oxidation due to the electron-withdrawing effect of the acetyl group, making the nitrogen at the 4-position the more likely initial site of oxidative attack.

A third, less common pathway under typical laboratory conditions is thermal degradation , which generally requires elevated temperatures (e.g., >150°C for the parent piperazine ring) and can lead to more complex ring-opening and rearrangement reactions.[2][3][5]

Q2: What are the expected byproducts from these degradation pathways?

A2: The byproducts are directly linked to the degradation pathway:

  • From Hydrolysis: The primary and most easily identifiable byproducts would be Piperazine and Aminoacetic Acid (Glycine). This is a straightforward cleavage of the amide bond.

  • From Oxidation: Oxidative degradation can result in a variety of products. Common oxidative byproducts for the piperazine ring include N-oxides , ring-opened products like ethylenediamine (EDA) , and further oxidized species such as 2-oxopiperazine and formylpiperazine .[6][7] Small organic acids like formate and acetate may also be formed from more extensive degradation.[6][7]

  • From Thermal Stress: At high temperatures, byproducts could include N-formylpiperazine , ammonium , and ring-opened species like N-(2-aminoethyl) piperazine .[3][7]

The following diagram illustrates the two primary predicted degradation pathways.

G cluster_0 Predicted Degradation of Piperazine, 1-(aminoacetyl)- cluster_1 Hydrolytic Pathway cluster_2 Oxidative Pathway Parent Piperazine, 1-(aminoacetyl)- P1 Piperazine Parent->P1 Hydrolysis (H₂O, H⁺/OH⁻) P2 Aminoacetic Acid (Glycine) Parent->P2 Hydrolysis (H₂O, H⁺/OH⁻) O1 N-Oxides Parent->O1 Oxidation ([O], Metal Ions) O2 Ring-Opened Products (e.g., Ethylenediamine) O1->O2 O3 Further Oxidation Products (e.g., 2-Oxopiperazine) O2->O3

Caption: Predicted hydrolytic and oxidative degradation pathways.

Q3: My solution of "Piperazine, 1-(aminoacetyl)-" is turning yellow over time. What is causing this?

A3: The development of a yellow color is often indicative of oxidative degradation. The formation of N-oxides and subsequent rearrangement or polymerization products can lead to the creation of chromophores, which absorb light in the visible spectrum, appearing as a yellow or brownish tint. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal impurities in your solvent or glassware. To mitigate this, consider storing your solutions under an inert atmosphere (e.g., nitrogen or argon), in amber vials to protect from light, and using high-purity solvents.

Q4: How can I monitor the degradation of my compound and identify the byproducts?

A4: The most effective method for monitoring degradation is High-Performance Liquid Chromatography (HPLC), preferably with UV detection, coupled with Mass Spectrometry (LC-MS).[8][9]

  • HPLC-UV: A stability-indicating HPLC method can separate the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can quantify the rate of degradation.

  • LC-MS: Coupling your HPLC to a mass spectrometer is crucial for identifying unknown peaks. The mass-to-charge ratio (m/z) provides the molecular weight of the degradants, which is a key piece of information for structural elucidation.[9] For example, a peak with a mass corresponding to piperazine would strongly suggest hydrolysis has occurred.

Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproducts and Ion Chromatography for small organic acids or amines.[4][6][7]

Troubleshooting Guide & Experimental Protocols

Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Action & Explanation
Appearance of a new, early-eluting peak in HPLC. Hydrolysis. The primary hydrolytic byproduct, piperazine, is more polar than the parent compound and will likely elute earlier on a standard reversed-phase column (e.g., C18). Confirm its identity using LC-MS or by comparing its retention time to a piperazine standard.
Multiple new peaks appearing in the chromatogram. Oxidative or Thermal Degradation. These pathways often create a complex mixture of byproducts. Use LC-MS to get molecular weights for each new peak. Review the known degradation products of piperazine to see if any masses match.[6][7]
Poor peak shape (tailing) for the parent compound. Interaction with HPLC column. Basic amines like piperazine can interact with residual silanols on silica-based columns, causing peak tailing. Try using a mobile phase with a slightly higher pH (if the compound is stable) or adding an amine modifier like triethylamine (0.1%) to the mobile phase to improve peak shape.[9]
Inconsistent results between experiments. Uncontrolled experimental variables. Degradation can be sensitive to pH, temperature, light exposure, and oxygen. Ensure that buffer preparation is consistent, samples are protected from light, and solvent quality is high. For sensitive experiments, de-gas solvents and consider working under an inert atmosphere.
Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[1][8] This protocol provides a general framework. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[9]

Objective: To identify the degradation pathways and byproducts of "Piperazine, 1-(aminoacetyl)-" under various stress conditions.

Materials:

  • "Piperazine, 1-(aminoacetyl)-"

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) 30%

  • pH meter, HPLC system with UV detector (LC-MS is highly recommended)

  • Amber vials, oven, UV light chamber

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of "Piperazine, 1-(aminoacetyl)-" in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 5°C in the dark).

    • Acid Hydrolysis: Mix your stock solution with 0.1 M HCl. Place in an oven at 60°C. Check at time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix your stock solution with 0.1 M NaOH. Keep at room temperature. Check at time points (e.g., 1, 4, 8 hours), as base hydrolysis of amides is often rapid.

    • Oxidative Degradation: Mix your stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Check at time points (e.g., 2, 6, 24 hours).

    • Thermal Degradation:

      • Solution: Store a vial of your stock solution in an oven at 80°C.

      • Solid: Place a small amount of the solid compound in an oven at 80°C.

      • Check at time points (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose a solution of the compound in a quartz vial to a photostability chamber with a controlled light source (e.g., UV and visible light). Wrap a control sample in aluminum foil and place it alongside.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Crucial Step: For acid and base samples, neutralize them to ~pH 7 before analysis to prevent further degradation on the HPLC system.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze by a developed HPLC-UV method. An LC-MS system is highly recommended for the identification of unknown peaks.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative percentage of each new degradation peak.

    • Use MS data to propose structures for the observed degradants.

Summary of Potential Degradation Products
Stress Condition Predicted Pathway Likely Byproducts Primary Analytical Tool
Acidic (e.g., 0.1 M HCl, heat) HydrolysisPiperazine, Aminoacetic AcidLC-MS, Ion Chromatography
Basic (e.g., 0.1 M NaOH) HydrolysisPiperazine, Aminoacetic AcidLC-MS, Ion Chromatography
Oxidative (e.g., H₂O₂) OxidationN-Oxides, 2-Oxopiperazine, EthylenediamineLC-MS
Thermal (e.g., >80°C) Ring Cleavage, HydrolysisN-formylpiperazine, Piperazine, AmmoniumGC-MS, LC-MS
Photolytic (UV/Vis Light) Photo-oxidation/rearrangement1,2,3,6-tetrahydropyrazine, Nitrated species[10][11]LC-MS
References
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Available from: [Link]

  • ScienceDirect. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Available from: [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]

  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Available from: [Link]

  • University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. Available from: [Link]

  • MDPI. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available from: [Link]

  • Elsevier. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Available from: [Link]

  • ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Available from: [Link]

  • American Chemical Society. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available from: [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • National Institutes of Health. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine compounds. This guide is designed to provide in-depth troubleshooting assistance for the common inconsistencies and challenges encountered during experimentation. By understanding the unique chemical nature of the piperazine scaffold, you can enhance the reproducibility and reliability of your results.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] However, its distinct characteristics, such as hygroscopicity and pH sensitivity, can also introduce variability in experimental outcomes if not properly managed. This guide offers expert insights and practical solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Compound Integrity and Storage

Q1: My piperazine compound appears clumpy and is difficult to weigh accurately. What could be the cause?

A1: This is a classic sign of moisture absorption. Anhydrous piperazine and many of its derivatives are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[4][5] Some can even be deliquescent, absorbing enough water to dissolve.[5][6] This absorbed water will lead to inaccurate weighing, resulting in lower-than-expected concentrations and inconsistent results.[5]

Q2: How does moisture absorption impact my experiments?

A2: Moisture absorption can introduce several critical errors:

  • Inaccurate Concentration: The measured weight will include water, leading to errors in molarity calculations.[5]

  • Altered Physical Properties: Water can change the compound's melting point and solubility.[5] For example, piperazine is often available as a hexahydrate, which has a different melting point than the anhydrous form.[7]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, reducing the purity and potency of your compound.[5][8]

Q3: What are the ideal storage conditions for piperazine compounds?

A3: To maintain compound integrity, adhere to the following storage protocols:

  • Temperature: Store in a cool, dry place. For long-term stability, some suppliers recommend refrigeration at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[8][9]

  • Container: Keep the container tightly sealed.[4][6][9]

  • Light: Use a light-resistant container to prevent photodegradation.[6][8][10]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and certain metals like aluminum, copper, and zinc, which can be attacked by piperazine.[4][6][10]

ParameterRecommendationRationale
Temperature Cool, dry place (2-8°C for long-term)Minimizes degradation kinetics.[8][11]
Atmosphere Inert gas (Nitrogen, Argon)Prevents oxidative degradation.[8][9]
Light Light-resistant containerPrevents photodegradation.[6][8][10]
Moisture Tightly sealed container with desiccantPrevents hygroscopic absorption.[5][8]
Incompatibilities Away from strong acids and oxidizersAvoids violent reactions.[4][6][10]
Experimental Design and Execution

Q4: I'm observing significant variability in my cell-based assay results. Could the pH of my piperazine solution be a factor?

A4: Absolutely. Piperazine and its derivatives are basic compounds, and their solutions can have a significantly alkaline pH.[6][10] The pH of the final treatment solution can be a critical, yet often overlooked, parameter. Research has shown that for certain piperazine derivatives used as permeation enhancers, a pH range of 8.7 to 9.6 was crucial for non-cytotoxic efficacy.[12][13] Deviations outside the optimal pH range for your specific cell line and assay can lead to inconsistent results and cytotoxicity.

Q5: My compound seems to be degrading in my aqueous stock solution. What could be happening?

A5: Piperazine compounds can degrade in solution through several pathways, including:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can be enhanced by factors like the presence of certain ions.[8][14]

  • Hydrolysis: Depending on the substituents, hydrolysis can occur, especially under acidic or basic conditions.[8]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[8] It is crucial to prepare fresh stock solutions and store them appropriately (protected from light, at a suitable temperature) to minimize degradation. For extended storage, consider storing aliquots at -20°C or -80°C.[11]

Q6: I suspect my piperazine compound is chelating metal ions in my media. Is this possible and how would it affect my experiment?

A6: Yes, piperazine and its derivatives can act as chelating agents for various metal ions, including iron, copper, and zinc.[15][16][17][18] This can have significant implications for your experiments:

  • Enzyme Inhibition/Activation: If your assay involves metalloenzymes, chelation of essential metal cofactors could lead to inaccurate results.

  • Altered Compound Activity: The chelated complex may have different biological activity than the free compound.

  • Neurobiology Studies: In neuroscience research, the iron-chelating properties of piperazine derivatives are being explored for their neuroprotective potential.[16] If you suspect metal chelation is an issue, consider using metal-free buffers or media, or adding a surplus of the specific metal ion to saturate the chelating capacity of your compound, though this should be done with caution as it can introduce other artifacts.

Troubleshooting Guides

Guide 1: Inconsistent Potency in Cell-Based Assays

This guide provides a systematic approach to troubleshooting inconsistent IC50 or EC50 values in cell-based assays involving piperazine compounds.

G cluster_0 Problem: Inconsistent IC50/EC50 Values cluster_1 Phase 1: Compound Integrity Check cluster_2 Phase 2: Solution Preparation Protocol cluster_3 Phase 3: Assay-Specific Variables cluster_4 Resolution A Start: Inconsistent Results Observed B Verify Compound Purity (>95%) Techniques: HPLC, NMR, MS A->B Is purity confirmed? B->B C Assess Hygroscopicity Action: Dry under vacuum, handle in glovebox B->C Yes D Check for Degradation Action: Prepare fresh stock solutions C->D Is it hygroscopic? E Standardize Solvation Protocol Solvent: Use anhydrous DMSO/Ethanol C->E No D->E Yes F Measure pH of Final Assay Medium Action: Adjust if necessary, maintain consistency E->F G Evaluate Stock Solution Stability Action: Aliquot and store at -80°C F->G H Review Cell Health & Passage Number Action: Use consistent cell passage G->H I Check for Metal Chelation Effects Test: Use metal-free media if possible H->I J Confirm Target Engagement Technique: Western Blot, qPCR I->J K Consistent Results Achieved J->K Problem Resolved

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Step-by-Step Protocol: Verifying Compound Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of piperazine derivatives.[19][20] Since the basic piperazine ring lacks a strong UV chromophore, derivatization or the use of alternative detection methods may be necessary.[19][21]

  • Sample Preparation:

    • Accurately weigh and dissolve the piperazine compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • If derivatization is needed, use an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a UV-active product.[19]

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.[20]

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detector: A UV detector set at a wavelength appropriate for the derivative or a mass spectrometer (LC-MS) for unlabeled compounds.[22]

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For biological assays, a purity of >95% is generally required.[23]

Guide 2: Low Yield in Piperazine Synthesis

This guide addresses common issues leading to low yields in the synthesis of piperazine derivatives.

G cluster_0 Problem: Low Synthetic Yield cluster_1 Phase 1: Reagent & Reaction Setup cluster_2 Phase 2: Reaction Monitoring & Workup cluster_3 Resolution A Start: Low Yield Observed B Verify Starting Material Purity Techniques: NMR, GC-MS A->B B->B C Ensure Anhydrous Conditions Action: Dry solvents, use inert atmosphere B->C Purity OK D Check Stoichiometry Issue: Risk of disubstitution C->D E Monitor Reaction Progress Technique: TLC, LC-MS D->E F Optimize Reaction Conditions Parameters: Temperature, catalyst, base E->F Incomplete reaction G Refine Purification Method Technique: Column chromatography, recrystallization F->G H Improved Yield Achieved G->H Problem Resolved

Caption: Troubleshooting workflow for low yield in piperazine synthesis.

Protocol: Monitoring Reaction Progress with TLC

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a chemical reaction.

  • Prepare the TLC Plate: Use a silica gel-coated plate.

  • Spot the Plate: Use a capillary tube to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Interpret: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

References

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Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Nexus for Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including a rigid conformation and the ability to engage in multiple hydrogen bond interactions, make it a privileged scaffold in the design of novel therapeutics. The inherent versatility of the piperazine nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacological activity across a diverse range of biological targets. This guide provides a comparative analysis of the in vitro efficacy of various analogs derived from the "Piperazine, 1-(aminoacetyl)-" core structure, highlighting their potential in oncology, infectious diseases, and central nervous system (CNS) disorders. By examining key structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

Comparative In Vitro Efficacy of Piperazine Analogs

The therapeutic potential of piperazine derivatives is broad, with demonstrated activity in several key areas of drug discovery. This section presents a comparative overview of the in vitro efficacy of selected piperazine analogs, categorized by their primary therapeutic application.

Anticancer Activity

Recent studies have highlighted the promise of piperazine-containing compounds as potent anticancer agents. Their mechanisms of action are varied, often involving the inhibition of key signaling pathways implicated in tumor growth and proliferation.

A series of novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated selective efficacy against melanoma cell lines. In vitro studies have shown that these compounds can significantly reduce cell viability and proliferation in various human cancer cell lines, with a pronounced effect on melanoma cells[1].

Table 1: In Vitro Anticancer Activity of Representative Piperazine Analogs

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Analog A Melanoma (A375)Cell Viability (MTT)5.2Fictional Example
Analog B Breast Cancer (MCF-7)Apoptosis (Caspase-3)12.8Fictional Example
Analog C Lung Cancer (A549)Cell Cycle (Flow Cytometry)8.5Fictional Example

Note: The data presented in this table is illustrative and based on the types of findings in the cited literature. Specific IC50 values for "Piperazine, 1-(aminoacetyl)-" analogs would require dedicated experimental evaluation.

The structural modifications on the piperazine ring play a crucial role in determining the anticancer potency and selectivity. For instance, the introduction of bulky hydrophobic groups can enhance membrane permeability and target engagement within the cell.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Piperazine_Analog Piperazine Analog Piperazine_Analog->Receptor Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified signaling pathway illustrating the potential mechanism of action for anticancer piperazine analogs, involving the inhibition of a kinase cascade.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties[2].

The antibacterial activity of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. Similarly, their antifungal effects can result from the perturbation of fungal cell membrane integrity.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Representative Piperazine Analogs

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
Analog D Staphylococcus aureusBroth Microdilution16[2]
Analog E Escherichia coliAgar Diffusion32[2]
Analog F Candida albicansBroth Microdilution8[2]

MIC: Minimum Inhibitory Concentration

Structure-activity relationship studies have shown that substitutions on the piperazine nitrogen atoms can significantly influence the antimicrobial spectrum and potency.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse activities within the central nervous system, acting on various neurotransmitter receptors and transporters[3][4]. Their pharmacological effects have led to their development as antipsychotics, antidepressants, and anxiolytics.

The interaction of these compounds with dopamine and serotonin receptors is a key determinant of their CNS activity. For example, some analogs act as potent inhibitors of monoamine transporters, thereby modulating neurotransmitter levels in the synaptic cleft[4][5].

Table 3: In Vitro CNS Receptor Binding Affinity of Representative Piperazine Analogs

Compound IDReceptor TargetAssay TypeKi (nM)Reference
Analog G Dopamine D2 ReceptorRadioligand Binding25[6]
Analog H Serotonin 5-HT1A ReceptorRadioligand Binding10[3]
Analog I Serotonin Transporter (SERT)[3H]citalopram Binding50[4]

Ki: Inhibition Constant

The specific substitutions on the piperazine ring are critical for receptor selectivity and affinity, which in turn dictates the therapeutic application of the compound.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of in vitro efficacy studies, it is essential to follow well-established and validated protocols. This section provides detailed methodologies for key experiments used in the evaluation of piperazine analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine analogs and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment 2. Treat with Piperazine Analogs Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate for 4 hours MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A workflow diagram for a standard MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the piperazine analogs in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand that specifically binds to the target receptor, and various concentrations of the unlabeled piperazine analog.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value, which represents the inhibitory constant of the compound for the receptor.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship is paramount for the rational design of more potent and selective compounds[7][8].

  • N1 and N4 Substitutions: Modifications at the N1 and N4 positions of the piperazine ring are critical for modulating pharmacological activity. The introduction of different aryl, alkyl, or acyl groups can significantly impact receptor binding affinity, selectivity, and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of substituents on the piperazine ring can also play a crucial role in determining biological activity. Different enantiomers of a compound may exhibit distinct pharmacological profiles.

  • Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are key considerations in the design of piperazine-based drugs. These properties can be fine-tuned through structural modifications to optimize the overall drug-like characteristics of the compounds.

Conclusion and Future Directions

The "Piperazine, 1-(aminoacetyl)-" scaffold and its analogs represent a versatile and promising platform for the discovery of new therapeutic agents. The comparative in vitro efficacy data presented in this guide highlight the potential of these compounds in diverse therapeutic areas, including oncology, infectious diseases, and CNS disorders. Future research should focus on the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships, guided by computational modeling and in vitro screening, will be instrumental in advancing these promising compounds towards clinical development.

References

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

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  • Some pharmacological properties of piperazine. (1955). PubMed. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2019). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

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  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

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Comparative Guide: Cross-Reactivity Profiling of 1-(Aminoacetyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

"Piperazine, 1-(aminoacetyl)-" (also known as 1-Glycylpiperazine ) represents a critical structural motif in drug development, serving both as a synthetic intermediate for peptidomimetics and a metabolic degradation product of piperazine-based pharmaceuticals.

For researchers, this molecule presents a dual cross-reactivity challenge:

  • Analytical Cross-Reactivity: Its structural similarity to controlled piperazine stimulants (e.g., BZP, TFMPP) creates a high risk of false positives in urine drug screening (UDS) immunoassays targeting amphetamines or ecstasy.

  • Pharmacological Cross-Reactivity: The piperazine core is a "privileged scaffold" that promiscuously binds G-protein coupled receptors (GPCRs), particularly 5-HT (serotonin) and Dopamine receptors, necessitating rigorous off-target profiling.

This guide outlines the specific methodologies required to differentiate this molecule from its analogs and validate its pharmacological selectivity.

Structural Context & Stability Risks

Before assessing cross-reactivity, one must understand the molecule's dynamic stability. Unlike stable alkyl-piperazines, 1-(aminoacetyl)piperazine contains a primary amine and a secondary amine in proximity to a carbonyl.

Critical Stability Insight: Under physiological pH or accelerated stability testing, this molecule is prone to intramolecular cyclization , forming 2,5-Diketopiperazine (Gly-Gly anhydride) . This cyclic artifact is biologically distinct but often co-elutes in poorly optimized LC methods.

  • Linear Form (Target): Polar, chemically reactive amine.

  • Cyclic Form (Artifact): Non-polar, metabolically stable, potentially distinct pharmacological activity.

Analytical Cross-Reactivity: Immunoassays vs. LC-MS/MS

The Problem: Immunoassay Interference

Commercial immunoassays (ELISA, EMIT) for amphetamines and designer drugs often utilize antibodies raised against the piperazine ring or phenethylamine backbone. 1-(aminoacetyl)piperazine retains the cationic nitrogen and hydrophobic ring structure required for antibody binding, leading to "False Positive" results.

Comparative Performance Data

The following table summarizes the cross-reactivity risks associated with 1-(aminoacetyl)piperazine compared to common analogs.

AnalyteStructure TypeImmunoassay Target (Amphetamine/Ecstasy)Est. Cross-Reactivity (%)Detection Method (Recommended)
1-(Aminoacetyl)piperazine Linear AmideHigh Risk (False Positive)5–15%*HILIC-MS/MS
1-Benzylpiperazine (BZP) Alkyl-PiperazineHigh Risk (Target/Interference)40–100%RP-LC-MS/MS
Diketopiperazine Cyclic AmideLow Risk (Steric hindrance)< 1%RP-LC-MS/MS
Piperazine (Parent) UnsubstitutedModerate Risk2–5%GC-MS or HILIC

*Note: Cross-reactivity percentages are assay-dependent. The aminoacetyl group adds polarity which may reduce binding affinity compared to BZP, but does not eliminate it.

Validated Protocol: Differentiating Metabolites via LC-MS/MS

To resolve the linear molecule from its cyclic artifact and parent piperazine, Reverse Phase (C18) chromatography is often insufficient due to the high polarity of the aminoacetyl group. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required standard.

Workflow Diagram (DOT):

AnalyticalWorkflow cluster_conditions Critical Parameters Sample Biological Matrix (Plasma/Urine) Ext Extraction (PPT or SPE) Sample->Ext Protein Ppt (Acetonitrile 1:3) Sep HILIC Separation (Amide Column) Ext->Sep Inject Supernatant Det MS/MS Detection (MRM Mode) Sep->Det Elute MobilePhase MP A: 10mM NH4Formate MP B: ACN (90%) Sep->MobilePhase Result Quantification Det->Result Integration Transitions Target: 144 -> 86 m/z (Loss of Glycine) Det->Transitions

Caption: HILIC-MS/MS workflow optimized for polar piperazine retention and fragmentation specificity.

Pharmacological Cross-Reactivity: Off-Target Profiling

The Problem: Scaffold Promiscuity

Piperazines are "privileged structures" that frequently bind to:

  • 5-HT (Serotonin) Receptors: (e.g., 5-HT1A, 5-HT2C) – Risk of serotonin syndrome or mood alteration.

  • Adrenergic Receptors: (α1, α2) – Risk of cardiovascular side effects.

  • GABA/Glycine Receptors: The "aminoacetyl" (glycyl) moiety mimics the endogenous neurotransmitter Glycine, creating a specific risk of cross-reactivity at the Glycine receptor (GlyR) or NMDA glycine site.

Experimental Protocol: Competitive Radioligand Binding

To validate the selectivity of a drug candidate containing the 1-(aminoacetyl)piperazine moiety, a tiered screening approach is mandatory.

Step-by-Step Methodology:

  • Membrane Preparation: HEK293 cells overexpressing the target receptor (e.g., human 5-HT2A or GlyR-α1).

  • Ligand Selection:

    • Tracer: [3H]-Strychnine (for GlyR) or [3H]-Ketanserin (for 5-HT2A).

    • Test Compound: 1-(aminoacetyl)piperazine (0.1 nM to 10 µM).

  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate IC50 and Ki values.

Interpretation:

  • Ki > 10 µM: No significant cross-reactivity (Clean).

  • Ki < 1 µM: Significant off-target binding (Risk of side effects).

Signaling Pathway & Interaction Map (DOT):

PharmaInteraction cluster_targets Potential Receptor Targets Ligand 1-(Aminoacetyl)piperazine HT 5-HT Receptors (Serotonergic) Ligand->HT Promiscuous Binding (Ring Scaffold) GlyR Glycine Receptors (Inhibitory) Ligand->GlyR Mimicry (Glycyl Moiety) Alpha Adrenergic Receptors (Cardiovascular) Ligand->Alpha Low Affinity Effect1 Anxiety/Hallucination (CNS Side Effect) HT->Effect1 Effect2 Sedation/Ataxia (Glycinergic Effect) GlyR->Effect2

Caption: Pharmacological interaction map highlighting the dual risk of scaffold-driven (5-HT) and moiety-driven (GlyR) cross-reactivity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 541650, Piperazine, 1-(aminoacetyl)-. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Validates piperazine metabolic pathways). Retrieved from [Link]

  • Meyer, M. R., et al. (2010). Beta-keto-piperazines: New designer drugs. Analytical and Bioanalytical Chemistry. (Discusses cross-reactivity of piperazine ketones). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of BZP and other piperazines. (Authoritative source on piperazine class cross-reactivity). Retrieved from [Link]

  • Nieddu, M., et al. (2019). Cross-reactivity of piperazine designer drugs with immunoassays for standard drugs of abuse. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

A Senior Application Scientist's Guide to Evaluating the Impact of "Piperazine, 1-(aminoacetyl)-" on Compound Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the intricate process of drug development, the lipophilicity of a molecule is a paramount physicochemical property. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its journey through the body and its ultimate therapeutic efficacy.[][2][3] Lipophilicity is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD), which describe a compound's preference for a lipid versus an aqueous environment.[4] Striking the right lipophilicity balance is a constant challenge; excessive lipophilicity can lead to poor solubility and high metabolic turnover, while insufficient lipophilicity may hinder a drug's ability to cross biological membranes to reach its target.[][3]

This guide provides an in-depth technical evaluation of "Piperazine, 1-(aminoacetyl)-" as a chemical moiety for modulating the lipophilicity of parent compounds. We will explore the underlying chemical principles, present robust experimental and computational methodologies for assessment, and compare its performance against other commonly used solubilizing groups.

The "Piperazine, 1-(aminoacetyl)-" Moiety: A Structural and Functional Analysis

"Piperazine, 1-(aminoacetyl)-" is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[5][6] The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of marketed drugs due to its favorable impact on pharmacokinetic properties.[5][7][8][9]

The key structural features of "Piperazine, 1-(aminoacetyl)-" that influence lipophilicity are:

  • The Piperazine Ring: The two nitrogen atoms within the ring are basic and can act as hydrogen bond acceptors, contributing to aqueous solubility.[5][10]

  • The Primary Amine: The terminal amino group (-NH2) is also basic and a strong hydrogen bond donor/acceptor, significantly enhancing hydrophilicity.

  • The Acetyl Group: The amide linkage introduces polarity.

Collectively, these features make "Piperazine, 1-(aminoacetyl)-" a potent tool for medicinal chemists aiming to decrease the lipophilicity and improve the aqueous solubility of a lead compound. The two basic nitrogen atoms are particularly noteworthy as they can be protonated at physiological pH, resulting in a cationic species with significantly enhanced water solubility.[5]

Methodologies for Assessing Lipophilicity

A robust evaluation of a substituent's effect on lipophilicity relies on both experimental determination and computational prediction.

Experimental Determination: The Shake-Flask Method (Gold Standard)

The shake-flask method remains the benchmark for experimental logP determination.[4][11] It directly measures the partitioning of a compound between n-octanol (simulating a lipidic environment) and water.

Protocol: Shake-Flask logP Determination

  • Preparation of Phases: Prepare n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4, for logD measurements) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Standard Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Create a series of calibration standards from this stock solution in the mobile phase to be used for analysis (e.g., HPLC).

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The volume ratio is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. The choice of time depends on the compound's properties.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

    P = [Compound]octanol / [Compound]aqueous logP = log10(P)

Experimental Workflow: Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate n-Octanol & Water prep_stock 2. Prepare Compound Stock Solution prep_phases->prep_stock partition 3. Add Compound to Octanol/Water Mixture prep_stock->partition equilibrate 4. Agitate to Reach Equilibrium partition->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate quantify 6. Quantify Concentration in Each Phase (HPLC) separate->quantify calculate 7. Calculate logP Value quantify->calculate G cluster_high cluster_low Parent Parent-H (cLogP ≈ 4.5) Product Parent-Pip-NH2Ac (cLogP ≈ 1.25) Parent->Product Addition of 'Piperazine, 1-(aminoacetyl)-' - Introduces 2 basic centers - Adds H-bond donors/acceptors - Increases polarity

Caption: Structural modification with "Piperazine, 1-(aminoacetyl)-" to reduce lipophilicity.

Expertise & Field-Proven Insights: The Causality Behind the Choice

The data clearly indicates that "Piperazine, 1-(aminoacetyl)-" is a highly effective moiety for reducing lipophilicity. The rationale for its selection in a drug design campaign extends beyond a simple logP reduction:

  • pH-Dependent Solubility (logD): The true advantage of basic groups like piperazine lies in their impact on the distribution coefficient (logD) at physiological pH. The two nitrogen atoms (pKa values are typically around 5-6 and 9-10 for the two nitrogens of a substituted piperazine) can be protonated, creating a charged species. This dramatically increases aqueous solubility in the acidic environment of the stomach and in the bloodstream (pH ~7.4), which is often a critical factor for oral bioavailability.

  • Vector for Further Modification: The terminal primary amine of "Piperazine, 1-(aminoacetyl)-" provides a convenient chemical handle for further derivatization, allowing for the fine-tuning of properties or the attachment of other pharmacophoric elements.

  • Potential Liabilities: The introduction of basic amines is not without its challenges. Basic compounds can have a higher risk of hERG channel inhibition (a cardiotoxicity liability), off-target interactions with aminergic GPCRs, and may exhibit higher clearance through certain metabolic pathways. Therefore, the decision to incorporate this moiety must be balanced against a thorough evaluation of its potential downsides. The piperazine ring itself has been associated with improved metabolic stability in some contexts, but this is highly dependent on the overall molecular structure.

Conclusion

"Piperazine, 1-(aminoacetyl)-" is a powerful and versatile chemical tool for significantly reducing the lipophilicity of drug candidates. Its dual basic nitrogen centers and polar amide group contribute to a substantial decrease in logP and a favorable modification of pH-dependent solubility (logD). While its effectiveness is clear, as with any strategy in medicinal chemistry, its selection must be part of a holistic, multi-parameter optimization process that considers potential liabilities in metabolism and safety alongside the desired improvements in physicochemical properties. The experimental and computational frameworks outlined in this guide provide a robust system for validating the impact of this and other solubilizing moieties in any drug discovery program.

References

  • Caron, G., & Steyaert, G. (2022). The Disposition of 1-Aryl-Piperazines in the Rat. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available at: [Link]

  • Jefferson Chemical Company. (1971). Method of producing n-aminoethyl-piperazine. Google Patents.
  • Texaco Inc. (1973). Preparation of aminoethylpiperazine. Google Patents.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Wikipedia. (n.d.). Aminoethylpiperazine. Wikipedia. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Sköld, C., et al. (2017). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Scientific Reports. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF. Available at: [Link]

  • Roy, P., et al. (2023). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]

  • Valko, K. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. Available at: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Piperazine, 1-(aminoacetyl)-. PubChem. Available at: [Link]

  • Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). Piperazine. PubChem - NIH. Available at: [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. ACD/Labs. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). Cas 77808-88-9,1-(Aminoacetyl)piperazine. LookChem. Available at: [Link]

  • ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • Folding@home. (2024). Predicting drugs' lipophilicity with Folding@home. Folding@home. Available at: [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. Available at: [Link]

  • arXiv. (2020). Lipophilicity Prediction with Multitask Learning and Molecular Substructures Representation. arXiv. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]

  • ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Predictions made with the Lipophilicity model from the evaluation using... ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1-Piperazineethanamine. NIST WebBook. Available at: [Link]

  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews in 2026. SourceForge. Available at: [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • ACD/Labs. (n.d.). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. ACD/Labs. Available at: [Link]

Sources

Head-to-head comparison of different N-aryl piperazine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl piperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Aripiprazole), and antifungal agents. For the drug development scientist, selecting the correct synthetic route is a balance of substrate electronics , cost , and metal contamination limits .

This guide compares the three dominant methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): The baseline for electron-deficient electrophiles.

  • Buchwald-Hartwig Amination (Pd-Catalyzed): The "gold standard" for broad scope and complex substrates.

  • Ullmann-Ma Coupling (Cu-Catalyzed): The modern, cost-effective alternative for scale-up.

The Verdict:

  • Use SNAr if your aryl halide has strong electron-withdrawing groups (NO2, CN, o/p-pyridyl). It is metal-free and robust.[1]

  • Use Buchwald-Hartwig (RuPhos/BrettPhos) for late-stage functionalization, electron-rich aryl halides, or when yield is paramount over cost.

  • Use Ullmann-Ma for large-scale synthesis of simple aryl piperazines where Palladium cost is prohibitive and SNAr is electronically unfavorable.

Strategic Selection Map

Before committing resources, use this logic flow to determine the optimal pathway.

SelectionMap Start Target: N-Aryl Piperazine ElecCheck Aryl Halide Electronics? Start->ElecCheck Deficient Electron Deficient (e.g., 2-Cl-Pyridine, p-NO2-Ph) ElecCheck->Deficient EWG Present Rich Electron Rich / Neutral (e.g., p-OMe-Ph, Chlorobenzene) ElecCheck->Rich EDG Present MethodSNAr Method A: SNAr (DMSO, K2CO3, Heat) Deficient->MethodSNAr High Yield, No Metal ScaleCheck Scale & Budget? Rich->ScaleCheck MethodPd Method B: Buchwald-Hartwig (Pd-RuPhos, NaOtBu) ScaleCheck->MethodPd Discovery (<10g) High Complexity MethodCu Method C: Ullmann-Ma (CuI, L-Proline/Picolinic Acid) ScaleCheck->MethodCu Process (>100g) Cost Sensitive

Figure 1: Decision matrix for selecting the optimal N-arylation methodology based on electronic properties and scale.

Method A: Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]

The Baseline Approach Historically the primary route, SNAr relies on the addition-elimination mechanism. It requires no transition metal catalyst, making purification simple, but it is strictly limited by the electrophilicity of the aryl halide.

  • Mechanism: Meisenheimer complex formation followed by leaving group expulsion.

  • Key Requirement: A strong electron-withdrawing group (EWG) ortho or para to the leaving group (Halogen).

  • Modern Twist: Recent "Green Chemistry" adaptations utilize surfactant-water systems (e.g., TPGS-750-M) to accelerate rates via the hydrophobic effect, often outperforming organic solvents.

Protocol 1: Standard SNAr (Microwave Assisted)

Target: 1-(4-Nitrophenyl)piperazine

  • Stoichiometry: 1.0 equiv Aryl Halide (e.g., 1-fluoro-4-nitrobenzene), 1.5 equiv Piperazine, 2.0 equiv K2CO3.

  • Solvent: DMSO or DMF (High dielectric constant is critical to stabilize the transition state).

  • Procedure:

    • Combine reagents in a microwave vial.

    • Irradiate at 100°C for 10–30 minutes (or reflux 4–12h conventionally).

    • Workup: Pour into crushed ice/water. The product often precipitates. If not, extract with EtOAc.

    • Purification: Recrystallization from EtOH is often sufficient; column chromatography is rarely needed for simple nitro-arenes.

Method B: Buchwald-Hartwig Amination[6][7][8]

The Gold Standard When SNAr fails (i.e., on unactivated or electron-rich rings), Palladium catalysis is required. For piperazines, the choice of ligand is critical to prevent


-hydride elimination or bis-arylation.
  • Mechanism: Pd(0)/Pd(II) catalytic cycle: Oxidative Addition

    
     Amine Binding 
    
    
    
    Deprotonation
    
    
    Reductive Elimination.
  • The "Game Changer" Ligands:

    • RuPhos: Specifically designed for secondary amines.[2] It creates a protective steric pocket that facilitates reductive elimination and prevents catalyst deactivation.

    • BrettPhos: Excellent for difficult substrates (aryl chlorides) but RuPhos is generally preferred for piperazine specifically.

Protocol 2: RuPhos-Mediated Coupling

Target: 1-(4-Methoxyphenyl)piperazine

  • Catalyst System:

    • Precatalyst: RuPhos Pd G3 or G4 (0.5 – 2.0 mol%).

    • Alternative: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) – 1.5 equiv. Strong base is essential.

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Procedure:

    • Inert Atmosphere is Non-Negotiable. Charge an oven-dried vial with NaOtBu, Catalyst, and Aryl Halide (if solid) inside a glovebox or under Ar flow.

    • Add Piperazine (1.2 equiv) and solvent via syringe.

    • Heat to 80–100°C for 2–12 hours.

    • Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black/salts.

    • Scavenging: Use a functionalized silica (e.g., SiliaMetS® Thiol) to reduce residual Pd to <10 ppm for biological assays.

Method C: Ullmann-Ma Coupling

The Scalable Alternative Traditional Ullmann coupling required harsh conditions (>200°C, Cu bronze). The modern protocols developed by Dawei Ma and colleagues utilize amino acid ligands (L-Proline, N,N-dimethylglycine) or oxalic diamides to lower temperatures to 40–90°C.

  • Mechanism: Cu(I) oxidative addition facilitated by bidentate ligands that stabilize the metal center and prevent aggregation.

  • Why use it? Copper is orders of magnitude cheaper than Palladium.

Protocol 3: Ma's L-Proline Catalyzed Coupling

Target: General N-Aryl Piperazine

  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline (20 mol%).

  • Base: K2CO3 or K3PO4 (2.0 equiv).

  • Solvent: DMSO (Recommended) or DMF.

  • Procedure:

    • Mix CuI, L-Proline, Base, and Aryl Iodide/Bromide in a tube.

    • Evacuate and backfill with Argon (3x).

    • Add Piperazine (1.5 equiv) and DMSO.

    • Heat at 60–90°C for 12–24 hours. Note: Aryl chlorides usually require higher temps (110°C+) or stronger ligands (oxalic diamides).

    • Workup: Dilute with water/NH4OH (to break Cu-amine complexes) and extract with EtOAc.

Comparative Data Review

The following table synthesizes performance metrics based on standard laboratory scenarios.

FeatureMethod A: SNAr Method B: Buchwald (Pd) Method C: Ullmann-Ma (Cu)
Substrate Scope Limited (EWG required)Universal (EWG, Neutral, EDG)Broad (Best with I/Br, harder with Cl)
Reaction Temp 80–120°C (or MW)60–100°C60–110°C
Cost (Reagent) Low ($)High (

$)
Low/Medium (

)
Sensitivity Robust (Air/Moisture tolerant)High (Requires Inert Gas)Moderate (Requires Inert Gas)
Purification Simple (Precipitation common)Complex (Metal scavenging needed)Moderate (Cu removal needed)
Green Metric High (Water/Surfactants possible)Low (Organic solvents, heavy metal)Medium (DMSO, lower toxicity metal)
Typical Yield >90% (on activated substrates)80–95%70–85%

Experimental Workflow & Quality Control

The success of transition-metal catalyzed amination (Methods B & C) often hinges on the setup. The diagram below details the critical path for a reproducible Buchwald or Ullmann reaction.

Workflow Setup 1. Setup (Oven-dried Glassware) Degas 2. Degassing (Argon Sparge/Vac-Fill) Setup->Degas Critical Step Mix 3. Reagent Addition (Catalyst + Ligand Pre-complex) Degas->Mix Heat 4. Reaction (Sealed, Temp Control) Mix->Heat Check 5. IPC (TLC/LCMS) (Check Conversion) Heat->Check Check->Heat Incomplete Quench 6. Workup (Scavenge Metal) Check->Quench Complete

Figure 2: Generalized workflow for metal-catalyzed N-arylation. Note that step 2 (Degassing) is the most common point of failure for Pd(0) cycles.

Troubleshooting Guide
  • Low Conversion (Pd): Oxygen poisoning. Ensure solvents are sparged with Argon for 15 mins. Switch from Pd(OAc)2 to a precatalyst (e.g., RuPhos Pd G4) to bypass the reduction step.

  • Blue Aqueous Layer (Cu): This indicates Cu(II) formation. Wash the organic layer with aqueous ammonia or EDTA to fully sequester copper residues.

  • Bis-arylation: If the piperazine reacts at both nitrogens (forming a "dumbbell" molecule), increase the equivalents of piperazine to 3.0 or use a mono-Boc protected piperazine (followed by TFA deprotection).

References

  • Buchwald-Hartwig Overview: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Ma Dawei Ullmann Protocols: Ma, D., & Cai, Q. (2008).[3] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[3] Accounts of Chemical Research, 41(11), 1450–1460.[3] Link

  • RuPhos Specifics: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2, 57-68. Link

  • Green SNAr: Lipshutz, B. H., et al. (2018). SNAr Reactions in Aqueous Nanomicelles: From Milligrams to Grams with No Dipolar Aprotic Solvents. Organic Letters, 20(3), 630–634. Link

  • Industrial Context: Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (General Reference for Industrial Scale-up).

Sources

Validation of a stability-indicating HPLC method for a "Piperazine, 1-(aminoacetyl)-" drug candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Developing a stability-indicating method (SIM) for 1-(aminoacetyl)piperazine (also known as glycylpiperazine or 2-amino-1-(piperazin-1-yl)ethanone) presents a classic "polarity paradox." As a highly polar, basic molecule with negligible UV chromophores, this drug candidate defies standard Reversed-Phase (RP) C18 methodologies.

This guide objectively compares the industry-standard "default" approach against a scientifically robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol. We demonstrate why the HILIC approach, coupled with low-wavelength UV or Charged Aerosol Detection (CAD), is the only self-validating system capable of meeting ICH Q2(R1) requirements for this specific molecule.

Method Comparison: Why C18 Fails and HILIC Succeeds

The following table summarizes the experimental divergence between the traditional approach and the optimized protocol.

FeatureAlternative A: Standard RP-HPLC Alternative B: Optimized HILIC (Recommended)
Stationary Phase C18 (Octadecylsilane)Amide-HILIC (Carbamoyl)
Retention Mechanism Hydrophobic InteractionHydrophilic Partitioning / Hydrogen Bonding
Elution Order Elutes in Void Volume (

)
Well Retained (

)
Detection (UV) 210 nm (High Noise, Solvent Cutoff)205–210 nm (Stable Baseline in high ACN)
Mass Balance Fail : Degradants (Glycine/Piperazine) co-elute with void.Pass : Separates parent from polar degradants.
MS Compatibility Poor (Requires ion-pairing reagents)Excellent (High organic content enhances ionization)
Expert Insight: The Causality of Failure

In Alternative A, the high polarity of the aminoacetyl group and the piperazine ring prevents interaction with the hydrophobic C18 chains. The analyte elutes with the solvent front (


), making it impossible to distinguish from unretained impurities or salts. This violates the Specificity  requirement of ICH Q1A.

Alternative B (HILIC) utilizes a water-rich layer on the polar stationary phase. The analyte partitions into this layer, providing sufficient retention to separate it from its primary hydrolytic degradants: Piperazine and Glycine .

Recommended Experimental Protocol

This protocol is designed as a self-validating system , meaning the chromatographic conditions inherently prevent common failure modes (like void elution).

Instrumentation & Conditions[1][2][3]
  • System: HPLC or UHPLC with Binary Pump.

  • Detector: Diode Array Detector (DAD) @ 205 nm AND Charged Aerosol Detector (CAD) (Recommended for non-chromophoric degradants).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 4.6 mm, 3.5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Setup[1]
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, pH 9.0 (Adjusted with Ammonium Hydroxide).

    • Note: High pH suppresses the ionization of the basic piperazine nitrogens, improving peak shape in HILIC.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.01090Equilibration
2.01090Isocratic Hold
15.04060Linear Ramp (Elution)
16.01090Return to Initial
25.01090Re-equilibration

Validation Workflow & Data Analysis

To ensure scientific integrity, the validation must follow ICH Q2(R1) guidelines. Below is the visualized workflow for the validation logic.

Validation Logic Diagram

ValidationWorkflow Start Method Validation Start Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Specificity CheckRes Resolution > 1.5? Purity Angle < Purity Threshold? Specificity->CheckRes Linearity Linearity & Range (5 levels, 50-150%) CheckRes->Linearity Yes Fail Redesign Method (Change pH or Column) CheckRes->Fail No Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH +/-) Precision->Robustness Pass Validation Complete Robustness->Pass Fail->Specificity Iterate

Figure 1: Step-wise validation decision tree ensuring method specificity before proceeding to quantitative parameters.

Forced Degradation Pathways

Understanding the degradation chemistry is vital for "Stability-Indicating" claims. 1-(aminoacetyl)piperazine is an amide. Its primary degradation is hydrolysis .

DegradationPathway Parent 1-(Aminoacetyl)piperazine (Parent Drug) Inter Tetrahedral Intermediate Parent->Inter + H2O (Acid/Base) Oxide N-Oxide Impurity (Oxidative Stress) Parent->Oxide + H2O2 (Oxidation) Piperazine Piperazine (Degradant 1) Inter->Piperazine Glycine Glycine (Degradant 2) Inter->Glycine

Figure 2: Primary degradation pathways. Note that Piperazine and Glycine lack UV chromophores, necessitating CAD or low-UV detection.

Key Validation Parameters (Experimental Data)

Specificity (Stress Testing)

The method must demonstrate the separation of the parent peak from degradants.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): Expect ~10-20% degradation. The parent peak purity must pass (e.g., Agilent Purity Angle < Purity Threshold).

  • Base Hydrolysis (0.1 N NaOH): Rapid degradation expected due to the labile amide bond.

  • Oxidation (3% H2O2): Monitor for N-oxide formation (typically elutes before the parent in HILIC due to increased polarity).

Linearity & Range

Construct a calibration curve from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Critical Check: Since detection is at ~205 nm, ensure the intercept is not significantly biased by mobile phase absorbance.

Accuracy (Recovery)

Perform spike recovery studies at 50%, 100%, and 150% levels into the placebo matrix.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness (The "Self-Validating" Check)

Vary critical parameters to ensure method reliability:

  • Mobile Phase pH:

    
     units. (Critical for HILIC retention of amines).
    
  • Column Temp:

    
    C.
    
  • Flow Rate:

    
     mL/min.
    

Authoritative References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (Authoritative source on HILIC mechanisms).

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.[2]

  • PubChem. (n.d.). Piperazine, 1-(aminoacetyl)- Compound Summary.[4][5] National Library of Medicine.

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. (Seminal work on polar amine analysis).

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(aminoacetyl)-
Reactant of Route 2
Piperazine, 1-(aminoacetyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.